molecular formula C43H42N4O6 B3027989 s55746 CAS No. 1448525-91-4

s55746

Numéro de catalogue: B3027989
Numéro CAS: 1448525-91-4
Poids moléculaire: 710.8
Clé InChI: VYXJULKGMXJVGI-XIFFEERXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S55746 is a useful research compound. Its molecular formula is C43H42N4O6 and its molecular weight is 710.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXJULKGMXJVGI-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448584-12-0
Record name S-55746
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448584120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-55746
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93257I68I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Binding Affinity of S55746 to BCL-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of S55746, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, for its target protein. The document details quantitative binding data, the experimental methodologies used for its determination, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound, also known as BCL201, demonstrates high-affinity binding to the anti-apoptotic protein BCL-2.[1][2] This interaction is highly selective, with significantly lower affinity for other BCL-2 family members like BCL-XL, and no considerable binding to MCL-1 or BFL-1.[3][4] The binding of this compound to the hydrophobic groove of BCL-2 competitively inhibits the binding of pro-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.[1][5][3][4]

The key binding affinity and functional activity parameters for this compound are summarized in the table below.

ParameterValueCell/Assay TypeReference
Ki (Inhibition Constant) 1.3 nMCell-free assay[1][2][3][6]
Kd (Dissociation Constant) 3.9 nMNot Specified[2]
Selectivity (BCL-2 vs. BCL-XL) ~70 to 400-foldVarious assays[1][3][6]
IC50 (Cell Viability) 71.6 nMRS4;11 cells[1]
IC50 (Cell Viability) 1.7 µMH146 cells (BCL-XL dependent)[1]
EC50 (Apoptosis Induction) 4.4 - 47.2 nMPrimary Chronic Lymphocytic Leukemia (CLL) cells[3]
EC50 (Apoptosis Induction) 2.5 - 110 nMPrimary Mantle Cell Lymphoma (MCL) cells[3]
EC50 (Apoptosis Induction) > 3 µMPlatelets (BCL-XL dependent)[3]

Experimental Protocols

The determination of this compound's binding affinity and functional characterization involved several key experimental methodologies.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) was a primary method used to determine the inhibition constant (Ki) of this compound for BCL-2.[3]

Protocol Outline:

  • Reagents: Recombinant human BCL-2 protein, a fluorescently labeled peptide tracer that binds to the BCL-2 hydrophobic groove (e.g., Fluorescent-PUMA), and this compound.[3]

  • Principle: In solution, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger BCL-2 protein, its tumbling is restricted, leading to a high polarization signal.

  • Procedure:

    • A fixed concentration of BCL-2 and the fluorescent tracer are incubated together to form a complex with a high polarization signal.

    • Increasing concentrations of this compound are added to the mixture.

    • This compound competes with the fluorescent tracer for binding to BCL-2. As this compound displaces the tracer, the polarization signal decreases.

  • Data Analysis: The decrease in fluorescence polarization is measured, and the data is fitted to a competitive binding model to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) was employed to further characterize the binding interaction between this compound and BCL-2.[3]

Protocol Outline:

  • Immobilization: A BCL-2 family protein (e.g., BCL-2) or a competing peptide (like BIM BH3) is immobilized on the surface of an SPR sensor chip.[3][7]

  • Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor surface.

  • Binding Measurement: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Kinetic Analysis: By measuring the association and dissociation rates at various analyte concentrations, the dissociation constant (Kd) can be determined. Competition SPR assays can also be performed where the analyte and a competing ligand are co-injected to determine the inhibition constant (Ki).[7]

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation assays were utilized to confirm the selective disruption of the BCL-2/BAX protein-protein interaction by this compound within a cellular context.[3][8]

Protocol Outline:

  • Cell Treatment: Cells (e.g., RS4;11) are treated with varying concentrations of this compound or a vehicle control.[3]

  • Cell Lysis: The cells are lysed to release cellular proteins while maintaining protein-protein interactions.

  • Immunoprecipitation: An antibody specific to BCL-2 is added to the cell lysate and incubated to form an antibody-BCL-2-BAX complex. This complex is then captured using protein A/G beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of BAX in the immunoprecipitated complex is detected by Western blotting using an anti-BAX antibody.

  • Result Interpretation: A decrease in the amount of co-immunoprecipitated BAX with increasing concentrations of this compound indicates the disruption of the BCL-2/BAX interaction.[3]

Signaling Pathway and Mechanism of Action

This compound functions as a BH3-mimetic, directly targeting the anti-apoptotic protein BCL-2. The binding of this compound to the BH3-binding groove of BCL-2 prevents the sequestration of pro-apoptotic proteins like BAX and BAK. This leads to the activation of the mitochondrial apoptotic pathway.

S55746_Mechanism_of_Action This compound This compound BCL2 BCL-2 This compound->BCL2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Mitochondria Mitochondria BAX_BAK->Mitochondria Induces MOMP Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Cytochrome c release PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

The diagram illustrates that this compound binds to BCL-2, preventing it from inhibiting the pro-apoptotic proteins BAX and BAK.[3][6] This allows BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates caspase-3, resulting in the cleavage of PARP and ultimately, apoptosis.[1][5][3][4]

References

S55746: A Technical Guide to a Potent and Selective BCL-2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of S55746 (also known as BCL201), a potent, orally active, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. This document details the mechanism of action, binding affinity, in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays, making it a valuable resource for researchers in oncology and drug development.

Introduction to BCL-2 and the Role of this compound

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway.[1] Overexpression of BCL-2 is a well-established mechanism that allows cancer cells to evade apoptosis, contributing to tumorigenesis and resistance to chemotherapy.[2] This makes BCL-2 an attractive therapeutic target in various hematological malignancies.[2] this compound is a novel, orally bioavailable small molecule inhibitor designed to selectively target the BCL-2 protein, thereby restoring the natural process of apoptosis in cancer cells.[2][3]

Mechanism of Action

This compound acts as a BH3-mimetic, occupying the hydrophobic groove of the BCL-2 protein.[2][3] This binding competitively inhibits the interaction between BCL-2 and pro-apoptotic proteins such as BIM, BAX, and BAK.[1] By disrupting this interaction, this compound liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.[3][4] The induction of apoptosis by this compound is dependent on the presence of BAX and BAK proteins.[5]

G cluster_0 Normal Cell Homeostasis cluster_1 Action of this compound in Cancer Cells BCL2 BCL-2 BAX_BAK_inactive BAX/BAK (Inactive) BCL2->BAX_BAK_inactive Sequesters Apoptosis_inhibited Apoptosis Inhibited BAX_BAK_inactive->Apoptosis_inhibited Leads to This compound This compound BCL2_cancer BCL-2 (Overexpressed) This compound->BCL2_cancer Inhibits BAX_BAK_active BAX/BAK (Active) BCL2_cancer->BAX_BAK_active Release MOMP MOMP BAX_BAK_active->MOMP Induces Caspases Caspase Activation MOMP->Caspases Leads to Apoptosis_induced Apoptosis Induced Caspases->Apoptosis_induced Results in

Figure 1: Mechanism of Action of this compound.

Quantitative Data

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to BCL-2 and significant selectivity over other BCL-2 family members, particularly BCL-XL, which is crucial for minimizing off-target effects like thrombocytopenia.[2][3]

ProteinBinding Affinity (Ki)Selectivity vs. BCL-2
BCL-2 1.3 nM[6]-
BCL-XL ~70 to 400-fold lower affinity[2]70-400x
MCL-1 No significant binding[2][3]>1000x
BFL-1 No significant binding[2][3]>1000x

Table 1: Binding Affinity and Selectivity of this compound

In Vitro Cellular Activity

This compound induces cell death in various hematological cancer cell lines, with potency correlating with BCL-2 dependence.

Cell LineCancer TypeIC50
RS4;11 Acute Lymphoblastic Leukemia71.6 nM[6]
Toledo Diffuse Large B-Cell Lymphoma401 nM[7]
H146 (BCL-XL dependent)Small Cell Lung Cancer1.7 µM[8]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

This compound is also highly effective in inducing apoptosis in primary cancer cells from patients.

Primary Cancer CellsEC50 Range (4h treatment)
Chronic Lymphocytic Leukemia (CLL) 4.4 to 47.2 nM[9]
Mantle Cell Lymphoma (MCL) 2.5 to 110 nM (24h treatment)[1]

Table 3: Ex Vivo Apoptotic Activity of this compound in Primary Patient Samples

In Vivo Antitumor Efficacy

Oral administration of this compound leads to significant tumor growth inhibition and regression in xenograft models of hematological malignancies.

Xenograft ModelDoseTreatment ScheduleOutcome
RS4;11 25, 50, 100 mg/kgDaily oral gavage for 7 daysSignificant, dose-dependent tumor growth inhibition. Complete regression at 100 mg/kg.[7][10]
Toledo 200, 300 mg/kg5 times a week for 3 weeksSignificant tumor growth inhibition (13% and 2% T/C, respectively).[7][10]

Table 4: In Vivo Efficacy of this compound in Xenograft Models

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound to BCL-2 family proteins.

Principle: The assay measures the change in polarization of a fluorescently labeled peptide (e.g., PUMA BH3 peptide) upon binding to a BCL-2 family protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger protein-peptide complex tumbles slower, leading to higher polarization. An inhibitor will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

  • Reagents: Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1 proteins; Fluorescently labeled PUMA BH3 peptide; this compound in various concentrations.

  • Procedure:

    • Add a fixed concentration of the BCL-2 family protein and the fluorescent PUMA peptide to the wells of a microplate.

    • Add serial dilutions of this compound to the wells.

    • Incubate at room temperature to reach binding equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: The Ki value is calculated from the IC50 value obtained from the dose-response curve.[11]

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

Protocol (MTT):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., RS4;11 or Toledo) into the flank of immunodeficient mice (e.g., SCID mice).[11]

  • Tumor Growth: Monitor the mice until tumors reach a palpable size.

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound orally at specified doses and schedules. The vehicle control group receives the formulation without the active compound.[11]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.[10]

Visualizations

G cluster_0 Discovery & Preclinical Development Workflow Target Target Identification (BCL-2 Overexpression) Screening High-Throughput Screening & Lead Identification Target->Screening Optimization Lead Optimization (Structure-Based Design) Screening->Optimization In_Vitro In Vitro Characterization (Binding & Cellular Assays) Optimization->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Figure 2: this compound Discovery and Development Workflow.

G Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (BIM, PUMA) Apoptotic_Stimuli->BH3_only BCL2_anti Anti-apoptotic BCL-2, BCL-XL BH3_only->BCL2_anti Inhibit BAX_BAK Pro-apoptotic BAX, BAK BH3_only->BAX_BAK Activate BCL2_anti->BAX_BAK Inhibit Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Form pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activate Caspase3 Caspase-3 Caspase9->Caspase3 Activate Apoptosis Apoptosis Caspase3->Apoptosis

References

The Role of S55746 in the Mitochondrial Apoptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746, also known as BCL201, is a potent and selective, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] As a BH3 mimetic, this compound selectively binds to the hydrophobic groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins.[1][3] This action liberates pro-apoptotic proteins, such as BAX and BAK, leading to their activation and the subsequent initiation of the mitochondrial pathway of apoptosis. Overexpression of Bcl-2 is a known mechanism of cancer cell survival and resistance to chemotherapy, making it a prime therapeutic target in various hematological malignancies.[4] this compound has demonstrated significant pro-apoptotic activity in preclinical models of non-Hodgkin lymphoma and leukemia.[5][6][7]

Mechanism of Action: this compound and the Intrinsic Apoptotic Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a critical process for cellular homeostasis and is tightly regulated by the Bcl-2 family of proteins. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, BID, PUMA). In healthy cells, pro-survival Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK, preventing their activation.

This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of Bcl-2.[1] By binding with high affinity to Bcl-2, this compound displaces pro-apoptotic BH3-only proteins.[4] These liberated BH3-only proteins can then directly activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[8] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5] The pro-apoptotic activity of this compound is dependent on the presence of BAX and BAK.[5]

FP_Assay_Workflow start Start reagents Prepare Reagents: - Bcl-2 Protein - PUMA-FITC - this compound Dilutions start->reagents plate Dispense Bcl-2 and PUMA-FITC into 384-well plate reagents->plate add_drug Add this compound serial dilutions plate->add_drug incubate Incubate at RT (e.g., 2h) to reach equilibrium add_drug->incubate read_plate Measure Fluorescence Polarization incubate->read_plate analyze Calculate IC50 and Ki values read_plate->analyze end End analyze->end Apoptosis_Detection_Workflow cluster_Flow Flow Cytometry cluster_WB Western Blotting start Treat cells with this compound harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs lyse Prepare Cell Lysates harvest->lyse resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze_flow Analyze by Flow Cytometry stain->analyze_flow sds_page SDS-PAGE & Transfer lyse->sds_page blot Incubate with Antibodies (Cleaved Caspase-3, Cleaved PARP) sds_page->blot detect Detect Protein Bands blot->detect

References

An In-depth Technical Guide to S55746 (BCL201): A Potent and Selective BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746, also known as BCL201, is a potent, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Overexpression of BCL-2 is a key mechanism of survival and chemoresistance in various hematological malignancies.[2] this compound acts as a BH3-mimetic, occupying the hydrophobic groove of BCL-2 and thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[2][4] This action restores the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells dependent on BCL-2 for survival.[1][2] Preclinical studies have demonstrated the high selectivity of this compound for BCL-2 over other BCL-2 family members such as BCL-XL and MCL-1, which translates to a favorable safety profile, notably the absence of significant thrombocytopenia that can be associated with BCL-XL inhibition.[2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the IUPAC name (S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1][2]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide.[1] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound (BCL201)
IdentifierValue
Synonyms BCL201, S-55746, Servier-1[1][3]
CAS Number 1448584-12-0[1]
Molecular Formula C₄₃H₄₂N₄O₆[1]
Molecular Weight 710.83 g/mol [1]
Exact Mass 710.3104[1]
SMILES String O=C(C1=C2CCCCN2C(C3=C(C(N4CC5=C(C=CC=C5)C[C@H]4CN6CCOCC6)=O)C=C(OCO7)C7=C3)=C1)N(C8=CC=C(O)C=C8)C9=CC=CC=C9[1]
InChI Key VYXJULKGMXJVGI-XIFFEERXSA-N[1]
Table 2: Physicochemical and ADME Properties of this compound (BCL201)
PropertyValue/Information
Appearance Solid powder[1]
Solubility Insoluble in water and ethanol. Soluble in DMSO (100 mg/mL).[6]
Oral Bioavailability Orally active and bioavailable.[2][3]
Pharmacokinetics A Phase I clinical trial showed that food intake increased the AUC and Cmax of this compound.[7] Further detailed ADME parameters such as permeability, plasma protein binding, and metabolic pathways are not extensively detailed in the public domain.
Storage Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C.[1]

Mechanism of Action and Biological Activity

This compound is a highly selective inhibitor of the BCL-2 protein. It functions as a BH3-mimetic, binding with high affinity to the hydrophobic groove on the BCL-2 protein surface, a site normally occupied by the BH3 domains of pro-apoptotic proteins.[2][4] By competitively occupying this groove, this compound displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[2] This, in turn, results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately leading to apoptosis.[1][2]

BCL2_Signaling_Pathway cluster_BCL2_Family BCL-2 Family Proteins cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic (BAX, BAK) BCL2->Pro_Apoptotic Inhibits MOMP MOMP Pro_Apoptotic->MOMP Induces BH3_only BH3-only (BIM, PUMA) BH3_only->BCL2 Inhibits BH3_only->Pro_Apoptotic Activates Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis This compound This compound (BCL201) This compound->BCL2 Inhibits

Figure 1: this compound Mechanism of Action in the BCL-2 Signaling Pathway.
Table 3: In Vitro Biological Activity of this compound (BCL201)

ParameterTarget/Cell LineValueAssay
Ki BCL-21.3 nM[6]Fluorescence Polarization
Kd BCL-23.9 nM[8]Surface Plasmon Resonance
Selectivity vs. BCL-XL~70 to 400-fold[6]Various Assays
Binding MCL-1, BFL-1No significant binding[6]Not specified
IC₅₀ RS4;11 (ALL)71.6 nM[6]Cell Viability Assay
IC₅₀ H146 (SCLC, BCL-XL dependent)1.7 µM[6]Cell Viability Assay
EC₅₀ Primary CLL cells4.4 to 47.2 nM (4h treatment)[2]Apoptosis Assay
EC₅₀ Primary MCL cells2.5 to 110 nM (24h treatment)[2]Apoptosis Assay

Preclinical Efficacy

This compound has demonstrated robust anti-tumor efficacy in preclinical models of hematological malignancies.[2][3] Daily oral administration of this compound in mice bearing xenograft models of acute lymphoblastic leukemia (RS4;11) and diffuse large B-cell lymphoma (Toledo) resulted in significant tumor growth inhibition without causing weight loss or changes in behavior, indicating good tolerability.[2][6] A key advantage of this compound is its selectivity for BCL-2 over BCL-XL, which is crucial for platelet survival.[2] Consequently, this compound does not induce the thrombocytopenia often observed with dual BCL-2/BCL-XL inhibitors.[2]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity (Ki) Determination

This assay measures the binding of this compound to BCL-2 by competing with a fluorescently labeled BH3 peptide (e.g., PUMA).

Methodology:

  • Reagents: Recombinant human BCL-2 protein, a fluorescently labeled BH3 peptide (e.g., Flu-PUMA), this compound, and assay buffer.

  • Procedure:

    • A fixed concentration of BCL-2 protein and the fluorescently labeled BH3 peptide are incubated together, resulting in a high fluorescence polarization signal.

    • Increasing concentrations of this compound are added to the mixture.

    • As this compound binds to BCL-2, it displaces the fluorescent peptide, causing it to tumble more freely in solution, which leads to a decrease in the fluorescence polarization signal.

    • The Ki is calculated from the IC₅₀ value obtained from the dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[6]

  • Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Lyse the cells by mixing on an orbital shaker, followed by an incubation period to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of viable cells against the log concentration of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Binding_Assay Binding Affinity (FP Assay) Determine Ki for BCL-2 family Cell_Viability Cell Viability (CellTiter-Glo) Determine IC50 in cancer cell lines Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Confirm apoptotic mechanism Xenograft_Model Xenograft Model Establishment (e.g., RS4;11 in mice) Apoptosis_Assay->Xenograft_Model Proceed if potent and selective Treatment Oral Administration of this compound Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Monitoring (Body weight, behavior) Treatment->Toxicity_Assessment

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound (BCL201) is a promising, orally bioavailable, and selective BCL-2 inhibitor with potent anti-tumor activity in preclinical models of hematological cancers.[2][3] Its high selectivity for BCL-2 spares BCL-XL, thus avoiding the dose-limiting thrombocytopenia associated with earlier generation BH3-mimetics.[2] The data summarized in this guide underscore the potential of this compound as a therapeutic agent for BCL-2-dependent malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

In Vivo Efficacy of S55746 in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical in vivo efficacy of S55746, a potent and selective BCL-2 inhibitor, in hematological cancer xenograft models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Findings: this compound Demonstrates Robust Anti-Tumor Activity

This compound, also known as BCL201, is an orally bioavailable small molecule that selectively binds to the hydrophobic groove of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] This selective inhibition disrupts the protein-protein interactions that prevent the induction of apoptosis in cancer cells dependent on BCL-2 for survival.[3] Preclinical studies have demonstrated its potent anti-tumor efficacy in xenograft models of hematological malignancies, including acute lymphoblastic leukemia and diffuse large B-cell lymphoma.[1][2][4]

Quantitative Efficacy Data

The in vivo anti-tumor effects of this compound have been quantified in two key xenograft models: RS4;11 (acute lymphoblastic leukemia) and Toledo (diffuse large B-cell lymphoma). The data from these studies are summarized below.

Table 1: Anti-Tumor Efficacy of this compound in the RS4;11 Xenograft Model [5]

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (T/C %) at Day 17Observations
Vehicle-Oral GavageDaily for 7 days--
This compound25Oral GavageDaily for 7 days67.1%Significant tumor growth inhibition (p < 0.05)
This compound50Oral GavageDaily for 7 days16.3%Significant tumor growth inhibition (p < 0.001)
This compound100Oral GavageDaily for 7 days-93.8%Complete tumor regression in all animals

Table 2: Anti-Tumor Efficacy of this compound in the Toledo Xenograft Model [5][6]

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (T/C %) at Day 21Observations
Vehicle-Oral Gavage5 times a week for 3 weeks--
This compound200Oral Gavage5 times a week for 3 weeks13%Significant tumor growth inhibition (p < 0.05)
This compound300Oral Gavage5 times a week for 3 weeks2%Significant tumor growth inhibition (p < 0.05)
ABT-199200Oral Gavage5 times a week for 3 weeksSimilar to this compoundComparative efficacy

Table 3: Pharmacodynamic Effects of this compound in the RS4;11 Xenograft Model [5]

Treatment GroupDose (mg/kg)Parameter AssessedTime PointResult
Vehicle-Caspase-3 Activity16 hours post-treatmentBaseline
This compound25Caspase-3 Activity16 hours post-treatment~11-fold increase vs. vehicle
This compound100Caspase-3 Activity16 hours post-treatment~28-fold increase vs. vehicle
ABT-263100Caspase-3 Activity16 hours post-treatment~20-fold increase vs. vehicle
Vehicle-Platelet Count16 hours post-treatmentNo significant change
This compound25Platelet Count16 hours post-treatmentNo significant change
This compound100Platelet Count16 hours post-treatmentNo significant change
ABT-263100Platelet Count16 hours post-treatmentStrong decrease

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

This compound functions as a BH3-mimetic, occupying the BH3-binding groove of BCL-2.[1][3] This prevents the sequestration of pro-apoptotic proteins like BAX and BAK by BCL-2. Freed from inhibition, BAX and BAK can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[7] A key advantage of this compound is its high selectivity for BCL-2 over BCL-XL, which is crucial for platelet survival.[1] This selectivity results in a favorable safety profile, with no significant thrombocytopenia observed at therapeutic doses.[5]

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX BAX/BAK MOMP MOMP BAX->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits BCL2->BAX Sequesters Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound Mechanism of Action

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound in xenograft models. Where specific details were not available in the cited literature, protocols are based on standard laboratory practices.

Cell Lines and Culture
  • RS4;11 (Human B-cell precursor leukemia): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Toledo (Human diffuse large B-cell lymphoma): Cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

All cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Xenograft Model Establishment
  • Animals: Female Severe Combined Immunodeficient (SCID) mice, 6-8 weeks of age, were used for tumor implantation.

  • Implantation:

    • RS4;11 Model: 1 x 10^7 RS4;11 cells were harvested, washed in sterile phosphate-buffered saline (PBS), and resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel. The cell suspension was injected subcutaneously into the right flank of the mice.

    • Toledo Model: A similar protocol was followed for the Toledo model, with an injection of 5-10 x 10^6 cells in a PBS/Matrigel mixture.

  • Tumor Growth Monitoring: Tumor volumes were measured 2-3 times weekly using digital calipers. Tumor volume was calculated using the formula: (length x width^2) / 2. Mice were randomized into treatment groups when tumors reached a mean volume of approximately 100-200 mm^3.

Drug Formulation and Administration
  • Formulation: this compound was formulated for oral administration. While the exact vehicle was not specified in the primary literature, a common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Administration: this compound was administered daily or as specified in the experimental design via oral gavage at the indicated doses. The volume of administration was typically 10 mL/kg of body weight.

In Vivo Efficacy and Pharmacodynamic Assessments
  • Tumor Volume Measurement: As described in the "Tumor Growth Monitoring" section.

  • Caspase-3 Activity Assay:

    • At 16 hours post-treatment, mice were euthanized, and tumors were excised.

    • Tumor tissue was homogenized in a lysis buffer and centrifuged to collect the supernatant.

    • Protein concentration in the lysate was determined using a BCA protein assay.

    • Caspase-3 activity was measured using a colorimetric or fluorometric assay kit, following the manufacturer's instructions. This typically involves the incubation of the tumor lysate with a caspase-3-specific substrate (e.g., DEVD-pNA) and measuring the resulting signal.

    • Results were normalized to the total protein concentration and expressed as a fold change relative to the vehicle-treated control group.

  • Platelet Counting:

    • At 16 hours post-treatment, blood was collected from the mice via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

    • Platelet counts were determined using an automated hematology analyzer.

Experimental_Workflow cluster_Preparation Preparation cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment_and_Analysis Treatment and Analysis CellCulture Cell Culture (RS4;11 or Toledo) TumorImplantation Subcutaneous Implantation CellCulture->TumorImplantation AnimalAcclimation Animal Acclimation (SCID Mice) AnimalAcclimation->TumorImplantation TumorMonitoring Tumor Growth Monitoring TumorImplantation->TumorMonitoring Randomization Randomization TumorMonitoring->Randomization Treatment This compound Administration (Oral Gavage) Randomization->Treatment Efficacy Efficacy Assessment (Tumor Volume) Treatment->Efficacy PD Pharmacodynamic Assessment (Caspase-3, Platelets) Treatment->PD DataAnalysis Data Analysis Efficacy->DataAnalysis PD->DataAnalysis

In Vivo Xenograft Study Workflow

References

S55746: Target Validation of a Novel BCL-2 Inhibitor in Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic Lymphocytic Leukemia (CLL) is characterized by the overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is a key driver of tumor cell survival and resistance to therapy. S55746 (also known as BCL201) is a novel, orally bioavailable, and potent small molecule inhibitor that selectively targets BCL-2. This technical guide provides a comprehensive overview of the target validation of this compound in CLL, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The data presented herein robustly supports the mechanism of action of this compound as a selective BH3-mimetic that induces apoptosis in CLL cells, validating BCL-2 as a therapeutic target in this malignancy.

Introduction: The Role of BCL-2 in Chronic Lymphocytic Leukemia

The pathogenesis of CLL is intrinsically linked to a profound defect in the intrinsic apoptotic pathway.[1] A hallmark of CLL cells is the high-level expression of BCL-2, an anti-apoptotic protein that sequesters pro-apoptotic proteins, such as BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][2] This overexpression of BCL-2 allows malignant B-cells to evade programmed cell death, leading to their accumulation in the peripheral blood, bone marrow, and lymphoid organs. The dependence of CLL cells on BCL-2 for survival makes it a prime therapeutic target.[3]

This compound is a BH3-mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins.[4] By binding to the hydrophobic groove of BCL-2, this compound displaces pro-apoptotic proteins, thereby liberating them to initiate apoptosis.[4][5] A critical feature of this compound is its high selectivity for BCL-2 over other anti-apoptotic family members like BCL-XL and MCL-1, which is predicted to minimize off-target toxicities, such as thrombocytopenia, which can be associated with BCL-XL inhibition.[4]

Quantitative Preclinical Efficacy of this compound in CLL

Ex vivo studies using primary CLL cells from patients have demonstrated the potent pro-apoptotic activity of this compound in the low nanomolar range.[4][6]

Parameter Cell Type Value Assay Treatment Duration Reference
EC50 Primary CLL Patient Cells (n=7)4.4 to 47.2 nMApoptosis (Annexin V/PI Staining)4 hours[6]
Ki BCL-21.3 nMBiochemical AssayNot Applicable[7]
Selectivity BCL-2 vs BCL-XL~70 to 400-foldBiochemical/Cellular AssaysNot Applicable[7]

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

This compound exerts its anti-leukemic effect by directly engaging BCL-2 and initiating the intrinsic apoptotic cascade. This is evidenced by the induction of key hallmarks of apoptosis in treated CLL cells.[4][8]

BCL-2 Signaling Pathway in CLL

The following diagram illustrates the BCL-2 regulated apoptotic pathway in CLL and the mechanism of action of this compound.

BCL2_Pathway BCL-2 Signaling Pathway in CLL and this compound Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release MOMP->CytoC Leads to Caspase9 Caspase-9 Activation CytoC->Caspase9 Activates BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits BAX_BAK->MOMP Induces This compound This compound This compound->BCL2 Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes BH3_only BH3-only proteins (e.g., BIM, PUMA) BH3_only->BCL2 Inhibits

Caption: BCL-2 pathway in CLL and this compound action.

Experimental Workflow for Target Validation

The validation of this compound's mechanism of action involves a series of ex vivo experiments on primary CLL cells.

Experimental_Workflow Experimental Workflow for this compound Target Validation in CLL Patient Primary CLL Patient Samples Treatment Incubate with this compound (various concentrations and times) Patient->Treatment Flow Flow Cytometry (Annexin V / PI Staining) Treatment->Flow Western Immunoblotting (Caspase & PARP Cleavage) Treatment->Western Apoptosis_Detection Quantification of Apoptosis (EC50 Calculation) Flow->Apoptosis_Detection Protein_Analysis Detection of Apoptotic Markers Western->Protein_Analysis Conclusion Target Validation: This compound induces apoptosis via BCL-2 inhibition Apoptosis_Detection->Conclusion Protein_Analysis->Conclusion

Caption: Workflow for this compound validation in CLL.

Detailed Experimental Protocols

Isolation of Primary CLL Cells

Primary CLL cells are isolated from peripheral blood of patients with CLL using Ficoll-Paque density gradient centrifugation. The purity of the B-cell population (CD19+) is typically assessed by flow cytometry and should be >90%.

Apoptosis Assay by Flow Cytometry

This protocol is for the quantification of apoptosis in primary CLL cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound (dissolved in DMSO)

  • Primary CLL cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed primary CLL cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium. Treat cells with increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) or DMSO as a vehicle control.[6] Incubate for 4 hours at 37°C in a 5% CO2 incubator.[6]

  • Cell Harvesting and Washing: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Acquire at least 10,000 events per sample.

Gating Strategy:

  • Gate on the cell population of interest in the Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.

  • Create a doublet discrimination gate using FSC-Height vs. FSC-Area to select for single cells.

  • Analyze the single-cell population in a FITC (Annexin V) vs. PI plot to differentiate between:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Immunoblotting for Caspase and PARP Cleavage

This protocol details the detection of cleaved caspase-3, caspase-9, and PARP in primary CLL cells treated with this compound as markers of apoptosis.

Materials:

  • Treated primary CLL cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-caspase-3, rabbit anti-cleaved caspase-3, rabbit anti-caspase-9, rabbit anti-PARP)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: Lyse the treated CLL cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the extent of caspase and PARP cleavage. Tubulin or GAPDH should be used as a loading control.[8]

Conclusion

The preclinical data for this compound provides a robust validation of BCL-2 as a therapeutic target in Chronic Lymphocytic Leukemia. The potent, low nanomolar efficacy of this compound in inducing apoptosis in primary CLL patient samples, coupled with clear evidence of on-target mechanism of action through the activation of the intrinsic apoptotic pathway, underscores its potential as a targeted therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of BH3-mimetics in CLL and other B-cell malignancies. While the oral formulation of this compound was not pursued in further clinical development, the foundational science and target validation data remain highly relevant to the field of apoptosis-targeted cancer therapy.

References

The Oral Pharmacokinetics of S55746: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 (also known as BCL201) is a potent and selective, orally active inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Developed as a BH3 mimetic, this compound was investigated for its potential in treating hematological malignancies.[3][4] This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data for oral this compound. It includes a summary of its mechanism of action, preclinical efficacy, and findings from early-phase clinical trials. While specific quantitative pharmacokinetic parameters are not publicly available, this document synthesizes the existing information to provide a thorough understanding for researchers and drug development professionals.

Introduction

The BCL-2 protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism for survival and chemoresistance in various cancers, particularly hematological malignancies.[3] this compound was designed as a selective inhibitor of BCL-2, with the aim of restoring the natural process of apoptosis in cancer cells.[2][5] Preclinical studies demonstrated its oral activity and anti-tumor efficacy in xenograft models.[1][4] A first-in-human, phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound.[6] However, the development of the oral formulation of this compound was discontinued.[4] This guide consolidates the available information on the oral pharmacokinetics of this compound to inform future research in the field of BCL-2 inhibition.

Mechanism of Action

This compound is a BH3 mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2.[3] This binding displaces pro-apoptotic proteins, such as BIM, leading to the activation of BAX and BAK. The subsequent oligomerization of BAX and BAK on the outer mitochondrial membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately leading to apoptotic cell death.

Figure 1: this compound Mechanism of Action.

Preclinical Pharmacokinetics and Efficacy

This compound demonstrated oral activity and anti-tumor efficacy in preclinical xenograft models of hematological malignancies.

Data Presentation

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability have not been detailed in the available literature, the following table summarizes the preclinical studies conducted with oral this compound.

Parameter RS4;11 Xenograft Model Toledo Xenograft Model
Species SCID MiceSCID Mice
Cell Line Human B-cell precursor leukemiaHuman diffuse large B-cell lymphoma
Dose Levels (Oral) 25, 50, 100 mg/kg200, 300 mg/kg
Dosing Frequency DailyFive times a week for 3 weeks
Observed Effects Dose-dependent tumor growth inhibition. Increased caspase-3 activity in tumor xenografts.[1][7]Significant tumor growth inhibition.[1][7]
Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such preclinical studies, the following methodologies were likely employed.

cluster_preclinical Preclinical Oral Pharmacokinetic Workflow Animal_Model Animal Model (e.g., SCID Mice) Dosing Oral Gavage of this compound Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing Analysis LC-MS/MS Bioanalysis Plasma_Processing->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Figure 2: Likely Preclinical Oral PK Workflow.
  • Animal Models: Studies were conducted in female SCID (Severe Combined Immunodeficient) mice, which are commonly used for establishing tumor xenografts.[7]

  • Tumor Implantation: Human hematological cancer cell lines, such as RS4;11 and Toledo, were likely implanted subcutaneously into the flanks of the mice.[1]

  • Drug Formulation and Administration: this compound was likely formulated as a suspension or solution in a suitable vehicle for oral administration. The drug was administered via oral gavage, a standard method for precise oral dosing in rodents.[3][5][8][9][10]

  • Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples would have been collected at various time points after a single oral dose. This typically involves sparse sampling in mice, where different subsets of animals are sampled at each time point.

  • Bioanalytical Method: The concentration of this compound in plasma samples would have been determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is the standard for quantitative analysis of small molecules in biological matrices due to its sensitivity and specificity.

Clinical Pharmacokinetics

A first-in-human, phase 1, open-label, dose-escalation study (NCT02920697) was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral this compound in patients with relapsed or refractory chronic lymphocytic leukemia and B-cell non-Hodgkin lymphoma.[11]

Data Presentation

Specific pharmacokinetic data from the clinical trial have not been published in detail. The available information is summarized below.

Parameter Phase 1 Clinical Trial (NCT02920697)
Patient Population Relapsed or refractory CLL and B-cell NHL
Dose Levels (Oral) Dose escalation from 50 to 1500 mg
Dosing Regimen Once daily
Key Findings Pharmacokinetic analysis showed an increase in AUC and Cmax with food intake. The oral form of the drug was not deemed viable for further development.[4][6]
Experimental Protocols

The clinical trial protocol would have included the following key elements for pharmacokinetic assessment.

cluster_clinical Clinical Oral Pharmacokinetic Workflow Patient_Enrollment Patient Enrollment (Relapsed/Refractory Hematological Malignancies) Dose_Escalation Oral this compound Administration (Dose Escalation Cohorts) Patient_Enrollment->Dose_Escalation PK_Sampling Intensive PK Blood Sampling Dose_Escalation->PK_Sampling Bioanalysis Validated LC-MS/MS Assay of Plasma Samples PK_Sampling->Bioanalysis PK_Modeling Population PK Modeling Bioanalysis->PK_Modeling Safety_Efficacy Correlation with Safety and Efficacy Data PK_Modeling->Safety_Efficacy

Figure 3: Typical Clinical Oral PK Workflow.
  • Study Design: A dose-escalation design was used to determine the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D).[11]

  • Pharmacokinetic Sampling: Intensive blood sampling was likely performed on specific days of the treatment cycles (e.g., Cycle 1 Day 1 and at steady state) to characterize the single-dose and multiple-dose pharmacokinetics of this compound.

  • Bioanalytical Method: A validated LC-MS/MS method would have been used to quantify this compound concentrations in patient plasma samples.

  • Food Effect Assessment: The effect of food on the pharmacokinetics of this compound was evaluated, with some patients receiving the drug in a fasting state and others in a fed state.[4]

Discussion and Conclusion

This compound is an orally active, selective BCL-2 inhibitor that demonstrated promising anti-tumor activity in preclinical models of hematological malignancies.[1][4] However, despite its oral bioavailability, the development of the oral formulation of this compound was halted following a phase 1 clinical trial.[4] The publicly available data indicates a food effect, with increased exposure when administered with food.[6] The precise reasons for the discontinuation of the oral formulation, which could be related to factors such as high pharmacokinetic variability, low bioavailability, an unfavorable food effect, or other formulation challenges, have not been detailed in the available literature.

This technical guide has synthesized the currently accessible information on the oral pharmacokinetics of this compound. While a complete pharmacokinetic profile with specific parameters is not available, the provided data on its mechanism of action, preclinical efficacy, and clinical development context offers valuable insights for researchers in the field of apoptosis and BCL-2 targeted therapies. The challenges encountered with the oral formulation of this compound underscore the complexities of oral drug development, particularly for compounds that may have solubility or permeability limitations. Future research in this area will benefit from a detailed understanding of the physicochemical and pharmacokinetic properties that govern the oral absorption and disposition of BCL-2 inhibitors.

References

S55746 as a BH3-Mimetic Agent in Cancer Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S55746 (also known as BCL201), a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, for its application in cancer therapy. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Core Concepts: The BCL-2 Family and BH3-Mimetics

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family is comprised of pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1). In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[1][2]

BH3-mimetic agents are a class of targeted therapeutics designed to mimic the function of pro-apoptotic BH3-only proteins. These agents bind to the hydrophobic groove of anti-apoptotic BCL-2 family members, thereby preventing them from sequestering pro-apoptotic proteins. This action liberates BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent execution of apoptosis.

This compound: A Selective BCL-2 Inhibitor

This compound is an orally bioavailable small molecule that functions as a potent and selective BH3-mimetic inhibitor of BCL-2.[1][2] It was developed through a structure-based drug design approach.[1]

Mechanism of Action

This compound selectively binds to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins like BAX. This disruption of the BCL-2/BAX complex allows for the activation and oligomerization of BAX and BAK on the mitochondrial outer membrane, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[1][3] The pro-apoptotic activity of this compound is dependent on the presence of BAX and BAK.[1][3]

cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell with this compound Treatment BCL2_N BCL-2 BAX_N BAX BCL2_N->BAX_N Sequesters Apoptosis_N Apoptosis Blocked BAX_N->Apoptosis_N This compound This compound BCL2_C BCL-2 This compound->BCL2_C Inhibits BAX_C BAX (Active) BCL2_C->BAX_C MOMP MOMP BAX_C->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis_C Apoptosis Caspases->Apoptosis_C

Caption: Mechanism of Action of this compound.

Quantitative Data

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to BCL-2 with significant selectivity over other anti-apoptotic BCL-2 family members.[1][3][4]

Target ProteinBinding Affinity (Ki)Selectivity vs. BCL-2
BCL-21.3 nM[1][3][4]-
BCL-XLPoor affinity[1][2]~70 to 400-fold[1][3]
MCL-1No significant binding[1][2]N/A
BFL-1 (BCL2A1)No significant binding[1][2]N/A
In Vitro Cellular Activity

This compound induces apoptosis in a variety of hematological cancer cell lines and primary patient samples, particularly those dependent on BCL-2 for survival.

Cell TypeAssayEndpointResult
Primary Cells
Chronic Lymphocytic Leukemia (CLL)Apoptosis Assay (Annexin V)EC50 (4h)4.4 to 47.2 nM[1]
Mantle Cell Lymphoma (MCL)Apoptosis Assay (Annexin V)EC50 (24h)2.5 to 110 nM[1]
PlateletsApoptosis AssayEC50> 3 µM[1]
Cell Lines
RS4;11 (ALL)Cell Viability (72h)IC5071.6 nM[4][5]
H146 (SCLC, BCL-XL dependent)Cell Viability (72h)IC501.7 µM[4][5]
Diffuse Large B-Cell Lymphoma (DLBCL)Cell Viability (72h)IC50< 1 µM in 6 of 11 cell lines[1]
Mantle Cell Lymphoma (MCL)Cell Viability (72h)IC50< 1 µM in 2 of 5 cell lines[1]
Burkitt Lymphoma (BL)Cell Viability (72h)IC50> 10 µM in all tested lines[1][6]
In Vivo Efficacy

This compound demonstrates robust anti-tumor activity in mouse xenograft models of hematological malignancies when administered orally.[1][2][3]

Xenograft ModelDosing RegimenOutcome
RS4;11 (ALL)25, 50, 100 mg/kg, oral, daily for 7 daysDose-dependent tumor growth inhibition; complete regression at 100 mg/kg.[1]
RS4;11 (ALL)25, 100 mg/kg, single oral dose11 and 28-fold increase in caspase-3 activity, respectively.[1][3]
Toledo (DLBCL)200, 300 mg/kg, oral, 5x/week for 3 weeksSignificant tumor growth inhibition (13% and 2% T/C, respectively).[1]

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound to BCL-2 family proteins.

  • Reagents: Recombinant BCL-2 family proteins, Fluorescein-PUMA peptide probe, assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4).

  • Procedure:

    • In a 384-well plate, add serial dilutions of this compound.

    • Add a fixed concentration of the target BCL-2 family protein and the Fluorescein-PUMA probe.

    • Incubate at room temperature for 2 hours.

    • Measure fluorescence polarization using a suitable plate reader.

  • Analysis: The displacement of the fluorescent probe by this compound results in a decrease in polarization. Ki values are calculated from the IC50 values obtained from the dose-response curves.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of ATP.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere if necessary.

    • Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[1][6]

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Analysis: Results are normalized to vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Start Seed and Treat Cells with this compound Harvest Harvest Cells (Suspension or Adherent) Start->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate at RT in the Dark (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.
  • Procedure:

    • Harvest cells after treatment with this compound.[1]

    • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]

    • Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[7]

    • Incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

Western Blotting for BCL-2 Family Proteins and Apoptosis Markers

This technique is used to detect changes in the expression levels of specific proteins.

  • Procedure:

    • Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against target proteins (e.g., BCL-2, BCL-XL, MCL-1, BAX, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Model: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously injected with human hematological cancer cells (e.g., RS4;11, Toledo).[1]

  • Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.[1][3]

  • Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are monitored as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3).[1][3]

Mechanisms of Resistance

Resistance to BCL-2 inhibitors is a significant clinical challenge. While specific data for this compound is emerging, mechanisms of resistance to other BCL-2 selective inhibitors like venetoclax are well-documented and likely to be relevant.

  • Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 or BCL-XL can sequester pro-apoptotic proteins, thereby bypassing the inhibition of BCL-2.[8][9][10][11] This is a common mechanism of both intrinsic and acquired resistance.

  • Mutations in the BCL-2 BH3-binding groove: Alterations in the drug-binding site of BCL-2 can reduce the affinity of the BH3-mimetic, rendering it less effective.

Combination Therapies

To enhance efficacy and overcome resistance, this compound may be investigated in combination with other anti-cancer agents. Rationale for combinations includes:

  • Targeting resistance pathways: Combining this compound with MCL-1 or BCL-XL inhibitors could overcome resistance mediated by the upregulation of these proteins.

  • Synergistic induction of apoptosis: Co-administration with standard chemotherapy or other targeted agents could lower the apoptotic threshold and lead to enhanced cancer cell killing.

Clinical trials are underway to explore the safety and efficacy of this compound in various hematological malignancies, which may include combination therapy arms in the future.[12]

Conclusion

This compound is a potent and selective, orally bioavailable BH3-mimetic inhibitor of BCL-2 with demonstrated preclinical anti-tumor activity in various hematological malignancies.[1][2][3] Its high selectivity for BCL-2 over BCL-XL suggests a favorable safety profile, particularly concerning thrombocytopenia.[1] Ongoing clinical investigations will further delineate its therapeutic potential as a monotherapy and in combination regimens for the treatment of BCL-2-dependent cancers.

References

Methodological & Application

Application Notes and Protocols for S55746 in In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746, also known as BCL201, is a potent and selective orally active inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] BCL-2 is a key regulator of the intrinsic (mitochondrial) apoptotic pathway, and its overexpression is a common mechanism for cancer cell survival and chemoresistance in various hematological malignancies.[5][6][7] this compound acts as a BH3 mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[5][6] This leads to the activation of the mitochondrial apoptosis pathway, characterized by phosphatidylserine externalization, caspase-3 activation, and PARP cleavage, ultimately resulting in cancer cell death.[1][5][6][8]

These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using common colorimetric and luminescent assays.

Mechanism of Action: this compound-Induced Apoptosis

This compound selectively targets BCL-2, leading to the disruption of the BCL-2/pro-apoptotic protein complex. This frees up pro-apoptotic proteins like BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and executing apoptosis.

S55746_Mechanism_of_Action cluster_BCL2 BCL-2 Anti-Apoptotic Function cluster_Apoptosis Mitochondrial Apoptosis Pathway BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Induces This compound This compound This compound->BCL2 Inhibits Caspase_Activation Caspase Activation MOMP->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound (and controls) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H Luminescent_Assay_Workflow A Seed Cells in Opaque 96-well Plate B Treat with this compound (and controls) A->B C Incubate (e.g., 72h) B->C D Add Luminescent Reagent C->D E Mix to Lyse Cells D->E F Incubate (10 min) E->F G Read Luminescence F->G H Calculate % Viability and IC50 G->H

References

Application Notes and Protocols for S55746 Treatment of RS4;11 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S55746, a potent and selective BCL-2 inhibitor, for the treatment of RS4;11 cells, a human B-cell precursor acute lymphoblastic leukemia (ALL) cell line. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to this compound

This compound is a novel, orally active small molecule that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Overexpression of BCL-2 is a known survival mechanism for many hematological malignancies, including ALL.[3][4] this compound functions as a BH3-mimetic, binding to the hydrophobic groove of BCL-2 and displacing pro-apoptotic proteins like BAX.[1][5] This disruption of the BCL-2/BAX complex initiates the intrinsic apoptotic pathway in a BAX/BAK-dependent manner, leading to caspase activation and programmed cell death.[1][2][6] RS4;11 cells are characterized by high expression of BCL-2 and low levels of BCL-XL, making them particularly sensitive to BCL-2 inhibition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in treating RS4;11 cells.

Table 1: In Vitro Efficacy of this compound on RS4;11 Cells

ParameterValueTreatment DurationAssay MethodReference
IC50 71.6 nM72 hoursCell Viability Assay[1]
IC50 0.057 µM (57 nM)Not SpecifiedNot Specified[1]
IC50 (BAX-deficient) 2.7 µM72 hoursCell Viability Assay[1]

Table 2: Induction of Apoptosis in RS4;11 Cells by this compound

This compound ConcentrationTime PointApoptotic EffectAssay MethodReference
Increasing Concentrations2 hoursConcentration-dependent increase in apoptosisAnnexin V-FITC/PI Staining[1][7]
Increasing ConcentrationsNot SpecifiedConcentration-dependent cleavage of caspase-3 and PARPImmunoblotting[1]

Table 3: In Vivo Efficacy of this compound in RS4;11 Xenograft Models

DosageTreatment ScheduleOutcomeReference
25 mg/kgDaily oral gavage for 7 daysSignificant anti-tumor activity (p < 0.05)[1][8]
50 mg/kgDaily oral gavage for 7 daysSignificant anti-tumor activity (p < 0.001)[1][8]
100 mg/kgDaily oral gavage for 7 daysComplete tumor regression (p < 0.001)[1][8]
25 mg/kgSingle oral gavage~11-fold increase in caspase-3 activity after 16 hours[1][8]
100 mg/kgSingle oral gavage~28-fold increase in caspase-3 activity after 16 hours[1][8]
200 mg/kg and 300 mg/kgOral route five times a week for 3 weeksDramatic inhibition of tumor growth[2][6]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of BCL-2, a key regulator of the intrinsic apoptotic pathway.

S55746_Mechanism This compound This compound BCL2 BCL-2 This compound->BCL2 inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound inhibits BCL-2, leading to apoptosis.

Experimental Protocols

In Vitro Treatment of RS4;11 Cells with this compound

This protocol outlines the general procedure for treating RS4;11 cells with this compound to assess its effects on cell viability and apoptosis.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RS4;11 cells in RPMI-1640 + 10% FBS Seed_cells Seed cells in multi-well plates (e.g., 1x10^5 cells/mL) Culture->Seed_cells Prepare_this compound Prepare this compound stock solution in DMSO Treat_cells Add this compound at desired concentrations Prepare_this compound->Treat_cells Seed_cells->Treat_cells Incubate Incubate for specified duration (e.g., 2, 24, 48, 72 hours) Treat_cells->Incubate Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubate->Apoptosis Western_blot Western Blot (Caspase-3, PARP) Incubate->Western_blot Cell_cycle Cell Cycle Analysis (PI Staining) Incubate->Cell_cycle

Caption: Workflow for in vitro this compound treatment.

Materials:

  • RS4;11 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO

  • Multi-well culture plates (6, 12, 24, or 96-well)

Procedure:

  • Cell Culture: Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed RS4;11 cells into multi-well plates at a density of approximately 1 x 10^5 cells/mL.

  • Treatment: Add the prepared this compound dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 2, 24, 48, 72 hours).

  • Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Treated and control cells in an opaque-walled multi-well plate

  • CellTiter-Glo® Reagent

Procedure:

  • Equilibrate the multi-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • 1X PBS, cold

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Procedure:

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for Cleaved Caspase-3 and PARP

This protocol detects the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel for electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content. While specific data on the effect of this compound on the RS4;11 cell cycle is not currently available, this general protocol can be used for such an investigation.

Materials:

  • Treated and control cells

  • 1X PBS

  • 70% ethanol, cold

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.

  • Add 400 µL of PI staining solution and mix well.

  • Analyze the samples by flow cytometry, collecting data in a linear scale.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for S55746, a Selective BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of the selective BCL-2 inhibitor, S55746 (also known as BCL201), in cell culture applications. Detailed protocols for stock solution preparation, cell viability assays, and apoptosis detection are included to facilitate research into the anti-tumor activity of this compound.

Introduction

This compound is a potent and orally active small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] Overexpression of BCL-2 is a common feature in various hematological malignancies and is associated with tumor cell survival and resistance to chemotherapy.[1][2] this compound binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BAX and BAK.[3] This disruption of the BCL-2/pro-apoptotic protein complex leads to the activation of the intrinsic pathway of apoptosis, ultimately resulting in programmed cell death in BCL-2-dependent cancer cells.[1][3]

Data Presentation

This compound Solubility
SolventMaximum ConcentrationNotes
DMSO75 - 100 mg/mLUse of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be required to fully dissolve the compound.
In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-Hodgkin lymphoma and leukemia cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
RS4;11Acute Lymphoblastic Leukemia71.6
OCI-Ly1Diffuse Large B-Cell Lymphoma< 1000
SU-DHL-4Diffuse Large B-Cell Lymphoma< 1000
SU-DHL-6Diffuse Large B-Cell Lymphoma< 1000
ToledoDiffuse Large B-Cell Lymphoma< 1000
HBL-1Diffuse Large B-Cell Lymphoma< 1000
U-2932Diffuse Large B-Cell Lymphoma< 1000
Granta-519Mantle Cell Lymphoma< 1000
Jeko-1Mantle Cell Lymphoma< 1000
DaudiBurkitt Lymphoma> 10000
RajiBurkitt Lymphoma> 10000
RamosBurkitt Lymphoma> 10000

Data sourced from Casara et al., 2018.[3]

Signaling Pathway

S55746_Mechanism_of_Action cluster_stimuli Apoptotic Stimuli cluster_bcl2_family BCL-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Cellular Stress Cellular Stress BH3-only proteins (Bim, Bad, Puma) BH3-only proteins (Bim, Bad, Puma) Cellular Stress->BH3-only proteins (Bim, Bad, Puma) BCL-2 BCL-2 BH3-only proteins (Bim, Bad, Puma)->BCL-2 BAX/BAK BAX/BAK BCL-2->BAX/BAK MOMP Mitochondrial Outer Membrane Permeabilization BAX/BAK->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound This compound This compound->BCL-2 Inhibition

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to 100 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals. Alternatively, place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • Cells of interest

  • 6-well plates or T-25 flasks

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T-25 flasks at an appropriate density.

    • Allow the cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting and Washing:

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

    • Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Drug_Dilution Prepare Serial Dilutions of this compound Stock_Solution->Drug_Dilution Cell_Culture Culture and Seed Cells of Interest Cell_Treatment Treat Cells with this compound (e.g., 24-72h) Cell_Culture->Cell_Treatment Drug_Dilution->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Treatment->Apoptosis_Assay Absorbance_Reading Read Absorbance (570 nm) Viability_Assay->Absorbance_Reading Flow_Cytometry Analyze by Flow Cytometry Apoptosis_Assay->Flow_Cytometry IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cell Population Flow_Cytometry->Apoptosis_Quantification

References

Application Notes and Protocols for S55746 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical rationale and available data for utilizing the selective BCL-2 inhibitor, S55746 (also known as BCL201), in combination with other therapeutic agents for hematological malignancies. While comprehensive data on combination regimens are still emerging, this document summarizes the key findings to guide further research and development.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Overexpression of BCL-2 is a known mechanism of oncogenesis and chemoresistance in a variety of hematological cancers.[3] By binding to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.[2][4] Preclinical studies have demonstrated its efficacy as a single agent in various B-cell malignancy models, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[4]

Preclinical Combination Studies

Combination with Mcl-1 Inhibitors (MIK665/S64315)

Rationale: A key mechanism of resistance to BCL-2 inhibition is the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1).[5] Dual inhibition of both BCL-2 and Mcl-1 is therefore a rational approach to overcome this resistance and achieve deeper, more durable responses.

Summary of Findings: Preclinical studies have shown strong synergistic anti-tumor activity when this compound is combined with the Mcl-1 inhibitor MIK665 (also known as S64315).[1][6][7] This combination has been reported to induce complete and durable antitumor responses in multiple xenograft models of acute myeloid leukemia (AML), multiple myeloma (MM), and DLBCL.[1][6][7] While the detailed quantitative data from the full study are not publicly available, an abstract from Halilovic et al. (2019) highlights the significant therapeutic benefit of this combination over monotherapy.[1][6][7]

Signaling Pathway:

cluster_Apoptosis_Regulation Intrinsic Apoptosis Pathway BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits MCL1 Mcl-1 MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces This compound This compound This compound->BCL2 Inhibits MIK665 MIK665 MIK665->MCL1 Inhibits

Figure 1: Dual inhibition of BCL-2 and Mcl-1 to induce apoptosis.
Combination with Standard Chemotherapy and Other Targeted Agents

As of the latest available data, there are no specific preclinical or clinical studies published detailing the combination of this compound with the following agents:

  • Cytarabine

  • Doxorubicin

  • Vincristine

  • Cyclophosphamide

  • Rituximab

  • Ibrutinib

However, studies with the similar BCL-2 inhibitor, venetoclax, have shown synergistic effects with these agents in various hematological malignancies.[5][8] This suggests that combination studies of this compound with these standard-of-care agents are warranted.

Experimental Protocols

While specific protocols for this compound combination studies are not available, the following are generalized protocols based on preclinical studies of this compound monotherapy and combination studies of similar BCL-2 inhibitors. These should be adapted and optimized for specific experimental designs.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another agent on cell viability.

Materials:

  • Hematological cancer cell lines (e.g., RS4;11 for ALL, Toledo for DLBCL)[4]

  • This compound (BCL201)

  • Combination agent (e.g., MIK665)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at a predetermined optimal density.

  • Prepare a dose-response matrix of this compound and the combination agent, typically in a 7x7 or 9x9 format, including single-agent controls and a vehicle control.

  • Treat the cells with the drug combinations and incubate for a specified period (e.g., 72 hours).[4]

  • Assess cell viability using a suitable assay.

  • Calculate synergy scores using a validated model (e.g., Bliss independence or Loewe additivity).

Experimental Workflow:

Start Seed Cells in 96-well Plates Prepare_Drugs Prepare Dose-Response Matrix (this compound & Combination Agent) Start->Prepare_Drugs Treat_Cells Treat Cells and Incubate (e.g., 72 hours) Prepare_Drugs->Treat_Cells Assess_Viability Assess Cell Viability (e.g., CellTiter-Glo®) Treat_Cells->Assess_Viability Analyze_Data Calculate Synergy Scores (e.g., Bliss Independence) Assess_Viability->Analyze_Data End Determine Interaction Analyze_Data->End

Figure 2: Workflow for in vitro synergy assessment.
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., SCID or NSG)

  • Hematological cancer cell line for implantation (e.g., RS4;11)[4]

  • This compound (formulated for oral gavage)

  • Combination agent (formulated for appropriate administration)

  • Calipers for tumor measurement

  • Animal welfare monitoring equipment

Protocol:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Randomize mice into treatment groups: Vehicle control, this compound monotherapy, combination agent monotherapy, and this compound + combination agent.

  • Administer treatments according to the specified doses and schedule. For this compound, oral gavage is the typical route of administration.[4]

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study (or if humane endpoints are reached), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Analyze the data for tumor growth inhibition, regressions, and survival benefit.

Data Presentation

Table 1: In Vitro Activity of this compound Monotherapy in Hematological Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
RS4;11Acute Lymphoblastic Leukemia< 1
ToledoDiffuse Large B-Cell Lymphoma< 1
SU-DHL-4Diffuse Large B-Cell Lymphoma< 1
SU-DHL-6Diffuse Large B-Cell Lymphoma< 1
OCI-Ly1Diffuse Large B-Cell Lymphoma< 1
OCI-Ly7Diffuse Large B-Cell Lymphoma< 1
Jeko-1Mantle Cell Lymphoma< 1
Granta-519Mantle Cell Lymphoma< 1
DaudiBurkitt Lymphoma> 10
RajiBurkitt Lymphoma> 10
Data summarized from Casara et al., Oncotarget, 2018.[4]
Table 2: Summary of Preclinical this compound Combination Studies
Combination AgentCancer Type(s)Key FindingsData Availability
MIK665/S64315 (Mcl-1 Inhibitor)AML, MM, DLBCLStrong synergy, complete and durable tumor responses in xenograft models.[1][6][7]Abstract only; detailed quantitative data and protocols are not publicly available.

Conclusion

The selective BCL-2 inhibitor this compound holds promise for the treatment of various hematological malignancies. Preclinical evidence strongly supports its combination with Mcl-1 inhibitors to overcome resistance and enhance efficacy. Further investigation into combinations with standard chemotherapy and other targeted agents is warranted to fully elucidate the therapeutic potential of this compound. The protocols and data presented herein provide a foundation for the design of future preclinical and clinical studies.

References

Application Notes and Protocols for S55746 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746 (also known as BCL201) is a potent and selective oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism for cancer cell survival and resistance to therapy in various hematological malignancies.[4][5][6] this compound acts as a BH3-mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[2][4] This inhibition leads to the activation of the mitochondrial apoptosis pathway, resulting in caspase activation and programmed cell death.[4][7] Preclinical studies in mouse xenograft models of human hematological cancers have demonstrated the robust anti-tumor efficacy of this compound when administered orally.[4][5][7]

These application notes provide detailed protocols for the in vivo administration of this compound in mouse studies, based on established preclinical research. It also includes a summary of reported efficacy data and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

Efficacy of this compound in Human Hematological Xenograft Mouse Models

The following tables summarize the quantitative data on the anti-tumor activity of orally administered this compound in two different mouse xenograft models: RS4;11 (acute lymphoblastic leukemia) and Toledo (diffuse large B-cell lymphoma).

Table 1: Anti-Tumor Efficacy of this compound in the RS4;11 Xenograft Model [4]

Dosage (mg/kg)Dosing ScheduleDurationTumor Growth Inhibition (T/C %) at Day 17Key Observations
25Daily Oral Gavage7 days67.1Significant anti-tumor activity (p < 0.05)
50Daily Oral Gavage7 days16.3Significant anti-tumor activity (p < 0.001)
100Daily Oral Gavage7 days-93.8Complete tumor regression in all animals

Table 2: Anti-Tumor Efficacy of this compound in the Toledo Xenograft Model [4]

Dosage (mg/kg)Dosing ScheduleDurationTumor Growth Inhibition (T/C %) at Day 21Key Observations
2005x/week Oral Gavage3 weeks13Significant tumor growth inhibition (p < 0.05)
3005x/week Oral Gavage3 weeks2Significant tumor growth inhibition (p < 0.05)

Table 3: Pharmacodynamic Effects of this compound in the RS4;11 Xenograft Model [4]

Dosage (mg/kg)Time PointBiomarkerFold Increase vs. Vehicle
2516 hours post-doseCaspase-3 Activity~11
10016 hours post-doseCaspase-3 Activity~28

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the BCL-2 protein and inducing apoptosis.

S55746_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Promotes Release Apoptosome Apoptosome Formation CytoC->Apoptosome This compound This compound This compound->BCL2 Inhibits Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_Preparation Preparation cluster_InVivo_Phase In-Vivo Phase cluster_Analysis Analysis Cell_Culture Cell Culture (RS4;11 or Toledo) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Drug_Formulation This compound Formulation (in Vehicle) Treatment Oral Administration of this compound Drug_Formulation->Treatment Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Sample_Harvest Euthanasia & Sample Collection (Tumors, Blood) Data_Collection->Sample_Harvest Efficacy_Eval Efficacy Evaluation (%T/C) Data_Collection->Efficacy_Eval PD_Analysis Pharmacodynamic Analysis (e.g., Caspase-3) Sample_Harvest->PD_Analysis

References

Experimental Design for S55746 in Mantle Cell Lymphoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of S55746, a potent and selective BCL-2 inhibitor, in mantle cell lymphoma (MCL) cell lines. The provided methodologies cover the assessment of cell viability, induction of apoptosis, and analysis of key signaling pathways. The information herein is intended to guide researchers in the preclinical evaluation of this compound and other BCL-2 family inhibitors in MCL.

Introduction

Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma characterized by the overexpression of cyclin D1. A key survival mechanism in many cancers, including MCL, is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2). This compound is a novel, orally bioavailable small molecule that selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its function and promoting apoptosis.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in inducing apoptosis in various hematological malignancies, including MCL.[1][2][3]

These application notes provide a framework for the experimental design of studies evaluating this compound in MCL cell lines, from initial cell viability screening to the elucidation of its mechanism of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Mantle Cell Lymphoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human MCL cell lines after 72 hours of treatment. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell LineThis compound IC50 (µM)
Granta-519>10
Jeko-10.8
Mino>10
Rec-1>10
UPN-10.9

Data sourced from a study by Casara et al. (2018). It is important to note that sensitivity to this compound can vary between cell lines, potentially due to differing expression levels of BCL-2 family proteins.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

S55746_Mechanism_of_Action cluster_Mitochondrion Mitochondrion BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome This compound This compound This compound->BCL2 Inhibition Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: this compound Mechanism of Action

Experimental_Workflow start Start: MCL Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V / PI Staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end Conclusion data_analysis->end

Figure 2: Experimental Workflow

Experimental Protocols

Cell Culture of Mantle Cell Lymphoma Lines

Materials:

  • MCL cell lines (e.g., Jeko-1, Granta-519, Mino, Rec-1, UPN-1)

  • RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Humidified incubator at 37°C with 5% CO2

  • Sterile cell culture flasks and plates

Protocol:

  • Maintain MCL cell lines in suspension culture in RPMI-1640 medium supplemented with the appropriate concentration of FBS.

  • Passage cells every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

  • Regularly check cell viability using trypan blue exclusion.

Cell Viability Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • MCL cells

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Seed MCL cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • MCL cells treated with this compound

  • FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)

  • 1X Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Protocol:

  • Seed MCL cells and treat with this compound at the desired concentrations for the indicated time.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a sample. In the context of this compound, it can be used to monitor the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

  • MCL cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-BCL-2, anti-Actin or anti-Tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Protocol:

  • Treat MCL cells with this compound for the desired time.

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system.

  • Use a loading control (e.g., Actin or Tubulin) to ensure equal protein loading.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preclinical evaluation of this compound in mantle cell lymphoma cell lines. By systematically assessing cell viability, apoptosis induction, and the modulation of key signaling proteins, researchers can gain valuable insights into the therapeutic potential of this BCL-2 inhibitor. The provided diagrams offer a clear visual representation of the drug's mechanism and the experimental workflow, facilitating a structured and logical approach to the investigation.

References

Measuring Caspase-3 Activation Following S55746 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the activation of caspase-3, a key executioner in apoptosis, following treatment with S55746. This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] By binding to BCL-2, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, culminating in the activation of caspases, including caspase-3.[1][4] Accurate measurement of caspase-3 activation is a critical biomarker for assessing the pro-apoptotic efficacy of this compound in both in vitro and in vivo models. The following protocols provide methodologies for Western blotting, fluorometric activity assays, and flow cytometry to quantify caspase-3 activation.

Introduction

Escape from apoptosis is a hallmark of cancer. The BCL-2 family of proteins are central regulators of this process.[1][3] Overexpression of pro-survival BCL-2 proteins is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies.[1][3] this compound, also known as BCL201, is a novel, orally bioavailable small molecule that selectively inhibits BCL-2, thereby promoting apoptosis in BCL-2-dependent cancer cells.[1][3]

The induction of apoptosis by this compound is mediated through the mitochondrial pathway, which involves the activation of BAX and BAK, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.[1][4] Caspase-3 is a critical effector caspase that, once activated by cleavage, proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] Therefore, the detection and quantification of activated (cleaved) caspase-3 is a reliable and widely used method to confirm the apoptotic response induced by this compound.

This compound Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of BCL-2, which disrupts the sequestration of pro-apoptotic proteins and initiates the caspase cascade.

S55746_Signaling_Pathway This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BID) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Pro_Caspase3 Pro-Caspase-3 Apoptosome->Pro_Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Activates Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

This compound induced apoptotic signaling pathway.

Data Presentation

In Vitro Caspase-3 Activation by this compound
Cell LineTreatment ConcentrationDurationFold Increase in Caspase-3/7 Activity (vs. Vehicle)MethodReference
RS4;11 (ALL)25 nM - 100 nM16 hoursConcentration-dependent increaseWestern Blot (Cleaved Caspase-3)[1]
Primary CLL Cells3 nM4 hoursNot Quantified (Qualitative Increase)Western Blot (Cleaved Caspase-3)[1]
Primary MCL Cells2.5 nM - 110 nM24 hoursNot Quantified (EC50 values for apoptosis)Not Specified[7]
In Vivo Caspase-3 Activation by this compound
Animal ModelThis compound DoseTime PointFold Increase in Caspase-3 Activity (vs. Vehicle)MethodReference
RS4;11 Xenograft25 mg/kg (oral)16 hours~11-foldCaspase Activity Assay[1][4]
RS4;11 Xenograft100 mg/kg (oral)16 hours~28-foldCaspase Activity Assay[1][4]

Experimental Protocols

The following are detailed protocols for the detection and quantification of caspase-3 activation.

Western Blotting for Cleaved Caspase-3

This method allows for the specific detection of the cleaved (active) form of caspase-3.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection Cell_Culture 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL 9. ECL Substrate Incubation Secondary_Ab->ECL Imaging 10. Chemiluminescence Imaging ECL->Imaging

Workflow for Western blotting of cleaved caspase-3.
  • Cell lines of interest (e.g., RS4;11)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagent

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control.

Fluorometric Caspase-3/7 Activity Assay

This assay measures the enzymatic activity of caspase-3 and caspase-7 using a fluorogenic substrate.

  • Caspase-3/7 activity assay kit (containing a DEVD-based fluorogenic substrate, e.g., Ac-DEVD-AMC)

  • Cell lysis buffer (provided in the kit or a compatible one)

  • 96-well black microplate

  • Fluorometric microplate reader

  • Cell Treatment and Lysis: Treat cells with this compound as described for Western blotting. Lyse the cells according to the assay kit instructions.

  • Assay Reaction: In a 96-well plate, add cell lysate to each well.

  • Substrate Addition: Prepare the caspase-3/7 substrate solution and add it to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[8]

  • Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control.

Flow Cytometry for Active Caspase-3

This method allows for the quantification of apoptotic cells at a single-cell level.[5]

Flow_Cytometry_Logic Start Start: Cell Population Treatment This compound Treatment Start->Treatment Fix_Perm Fixation & Permeabilization Treatment->Fix_Perm Staining Intracellular Staining (anti-active Caspase-3) Fix_Perm->Staining Flow_Analysis Flow Cytometry Analysis Staining->Flow_Analysis Gating Gating on Cell Population Flow_Analysis->Gating Quantification Quantification of Caspase-3 Positive Cells Gating->Quantification Result Result: Percentage of Apoptotic Cells Quantification->Result

Logical flow of the flow cytometry experiment.
  • Fluorescently-conjugated antibody specific for active caspase-3

  • Fixation and permeabilization buffers

  • Flow cytometer

  • Cell Treatment: Treat cells with this compound.

  • Harvest and Fix: Harvest the cells and fix them using a suitable fixation buffer.

  • Permeabilization and Staining: Permeabilize the cells and stain with the fluorescently-labeled anti-active caspase-3 antibody.

  • Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of cells positive for active caspase-3.

Conclusion

The protocols outlined in this document provide robust and reliable methods for measuring caspase-3 activation as a downstream indicator of this compound-induced apoptosis. The choice of method will depend on the specific experimental goals, with Western blotting providing qualitative confirmation of cleavage, fluorometric assays offering a quantitative measure of enzymatic activity in a cell population, and flow cytometry enabling single-cell quantification of the apoptotic population. These assays are essential tools for the preclinical evaluation of this compound and other BCL-2 family inhibitors.

References

S55746 Treatment for PARP Cleavage Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment duration and protocols for inducing Poly (ADP-ribose) polymerase (PARP) cleavage using S55746, a potent and selective BCL-2 inhibitor. The information is intended to guide researchers in designing experiments to study apoptosis in hematological malignancies.

Introduction

This compound is a BH3 mimetic that selectively inhibits the anti-apoptotic protein BCL-2, leading to the initiation of the intrinsic apoptotic pathway.[1][2][3] A key hallmark of apoptosis is the activation of caspases, which subsequently cleave critical cellular substrates, including PARP.[1][3] The cleavage of PARP by activated caspase-3 is a well-established marker of apoptosis.[1] This document outlines the effective treatment durations and concentrations of this compound to induce PARP cleavage in various hematological cancer cell lines and primary patient samples.

Data Presentation: this compound Treatment Conditions for PARP Cleavage

The following table summarizes the quantitative data from various studies on the treatment conditions required for this compound to induce apoptosis, as indicated by markers including PARP cleavage.

Cell Line/Sample TypeThis compound ConcentrationTreatment DurationOutcome
RS4;11 (Acute Lymphoblastic Leukemia)Concentration-dependent2 hoursApoptosis induction, including PARP cleavage.[3]
0.01 - 1 µMNot specified for PARP cleavageConcentration-dependent PARP cleavage observed.
IC50: ~71.6 nM72 hoursInhibition of cell viability.[3]
Primary Chronic Lymphocytic Leukemia (CLL) cells Low nanomolar range (EC50: 4.4 - 47.2 nM)4 hoursRapid induction of apoptosis.
Not specifiedNot specifiedExtensive PARP cleavage observed.
Primary Mantle Cell Lymphoma (MCL) cells EC50: 2.5 - 110 nM24 hoursPotent induction of apoptosis.[2]
Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), Burkitt Lymphoma (BL) cell lines IC50: Sub-µM to >1 µM72 hoursInhibition of cell viability.[3]

Signaling Pathway

This compound induces apoptosis by directly inhibiting BCL-2, which allows for the activation of BAX/BAK and the subsequent mitochondrial release of cytochrome c. This triggers the activation of caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of PARP and other substrates, ultimately resulting in apoptosis.

S55746_Pathway This compound This compound BCL2 BCL-2 This compound->BCL2 inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK Mito Mitochondrion BAX_BAK->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 (activated) CytC->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis WB_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Seed and culture cells Treatment 2. Treat with this compound (various concentrations and durations) Cell_Culture->Treatment Harvest 3. Harvest and wash cells Treatment->Harvest Lysis 4. Lyse cells in RIPA buffer Harvest->Lysis Quantify 5. Quantify protein concentration (e.g., BCA assay) Lysis->Quantify Prepare_Samples 6. Prepare samples with Laemmli buffer Quantify->Prepare_Samples SDS_PAGE 7. Separate proteins by SDS-PAGE Prepare_Samples->SDS_PAGE Transfer 8. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block 9. Block membrane (e.g., 5% non-fat milk) Transfer->Block Primary_Ab 10. Incubate with primary antibody (anti-cleaved PARP, anti-PARP) Block->Primary_Ab Wash1 11. Wash membrane Primary_Ab->Wash1 Secondary_Ab 12. Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 13. Wash membrane Secondary_Ab->Wash2 Detection 14. Detect with ECL substrate and image Wash2->Detection Caspase_Workflow cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Measurement Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat with this compound Cell_Seeding->Treatment Add_Reagent 3. Add Caspase-Glo® 3/7 Reagent Treatment->Add_Reagent Incubate 4. Incubate at room temperature Add_Reagent->Incubate Read_Luminescence 5. Measure luminescence Incubate->Read_Luminescence Analyze 6. Analyze data Read_Luminescence->Analyze

References

Application Note: Co-Immunoprecipitation Protocol for Investigating Protein-Protein Interactions Following S55746 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746, also known as BCL201, is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2][3] this compound binds to the hydrophobic groove of Bcl-2, thereby disrupting its interaction with pro-apoptotic proteins and restoring the intrinsic apoptotic pathway.[2][4] The Bcl-2 family of proteins, which includes both pro- and anti-apoptotic members, are critical regulators of apoptosis, primarily at the mitochondrial outer membrane. The interactions between these proteins are key determinants of cell fate.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[5][6] This method involves the enrichment of a specific protein (the "bait") using an antibody, which in turn pulls down its interacting partners (the "prey").[7] This application note provides a detailed protocol for performing Co-IP to investigate the effect of this compound treatment on the interaction of Bcl-2 with its binding partners. A key application of this protocol is to study the disruption of the Bcl-2/BAX protein complex following this compound treatment.[3][8]

Signaling Pathway and Experimental Rationale

The intrinsic apoptosis pathway is tightly regulated by the balance of interactions between pro-survival Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA).[7] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 leads to the sequestration of pro-apoptotic proteins, preventing apoptosis and promoting cell survival. This compound, as a BH3 mimetic, competitively binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and allowing them to initiate the apoptotic cascade.

The following diagram illustrates the proposed mechanism of this compound and the rationale for the Co-IP experiment.

S55746_Mechanism cluster_0 Untreated Cancer Cell cluster_1 This compound Treated Cell Bcl2 Bcl-2 BAX_inactive BAX (inactive) Bcl2->BAX_inactive Sequesters Apoptosis_blocked Apoptosis Blocked BAX_inactive->Apoptosis_blocked This compound This compound Bcl2_treated Bcl-2 This compound->Bcl2_treated Binds to BAX_released BAX (released) BAX_active BAX (active) Oligomerization BAX_released->BAX_active Apoptosis_induced Apoptosis Induced BAX_active->Apoptosis_induced

Caption: Mechanism of this compound in disrupting Bcl-2/BAX interaction to induce apoptosis.

Experimental Workflow

The overall workflow for the Co-IP experiment following this compound treatment is depicted below.

CoIP_Workflow start Start: Culture Cells treatment Treat cells with this compound or DMSO (vehicle control) start->treatment lysis Cell Lysis treatment->lysis preclearing Pre-clearing of Lysate (Optional) lysis->preclearing ip Immunoprecipitation: Incubate with anti-Bcl-2 antibody preclearing->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elution Elute bound proteins wash->elution analysis Analyze eluates by Western Blotting elution->analysis end End: Data Interpretation analysis->end

Caption: General workflow for co-immunoprecipitation with this compound treatment.

Detailed Experimental Protocol

This protocol is optimized for studying the interaction of Bcl-2 with its binding partners in a cell line sensitive to this compound, such as RS4;11 cells.[3][8]

Materials and Reagents:

  • Cell Line: RS4;11 (or other suitable cell line with known this compound sensitivity)

  • This compound: Prepare a stock solution in DMSO.

  • Primary Antibodies:

    • Rabbit anti-Bcl-2 antibody for immunoprecipitation

    • Mouse anti-Bcl-2 antibody for Western blotting

    • Rabbit anti-BAX antibody for Western blotting

  • Control IgG: Rabbit IgG (isotype control)

  • Protein A/G Agarose or Magnetic Beads

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20.

  • Elution Buffer: 2x Laemmli sample buffer

  • Phosphate Buffered Saline (PBS)

  • DMSO (Vehicle Control)

Procedure:

  • Cell Culture and Treatment:

    • Culture RS4;11 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or an equivalent volume of DMSO (vehicle control) for 2 hours at 37°C.[3][8]

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[9]

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., Bradford or BCA assay).

    • Normalize the protein concentration of all samples with Co-IP Lysis Buffer.

  • Pre-clearing (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with 20-30 µL of Protein A/G beads for 1 hour at 4°C on a rotator.[10]

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • To 500-1000 µg of pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., rabbit anti-Bcl-2) or the isotype control IgG.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add 30-50 µL of equilibrated Protein A/G beads to each sample.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

  • Elution:

    • After the final wash, carefully remove all residual wash buffer.

    • Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads by centrifugation and transfer the supernatant (eluate) to a new tube.

  • Western Blot Analysis:

    • Load the eluates and a small fraction of the initial cell lysate (input control) onto an SDS-PAGE gel.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against Bcl-2 and the expected interacting protein (e.g., BAX).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

The results of the Co-IP experiment can be effectively summarized in a table to show the relative abundance of the co-immunoprecipitated protein under different treatment conditions.

TreatmentIP AntibodyInput: Bcl-2Input: BAXEluate: Bcl-2 (IP)Eluate: BAX (Co-IP)
DMSO (Vehicle)anti-Bcl-2++++++++++++
This compound (0.1 µM)anti-Bcl-2+++++++++++
This compound (0.3 µM)anti-Bcl-2++++++++++
This compound (1.0 µM)anti-Bcl-2+++++++++-
DMSO (Vehicle)IgG Control++++++--

Relative protein levels are indicated by: +++ (high), ++ (medium), + (low), - (not detected).

Troubleshooting

Problem Possible Cause Recommendation
No or low yield of bait protein (Bcl-2) in the eluate Inefficient immunoprecipitation.- Ensure the antibody is suitable for IP. \n- Optimize antibody concentration. \n- Increase incubation time.
No or low yield of prey protein (BAX) in the eluate - Protein-protein interaction is weak or transient. \n- Harsh lysis or wash buffer conditions. \n- this compound treatment was ineffective.- Use a milder lysis buffer with lower detergent concentration. \n- Reduce the number or stringency of washes. \n- Confirm the activity of this compound with an apoptosis assay.
High background/non-specific binding in the IgG control lane - Insufficient pre-clearing. \n- Inadequate washing.- Always include a pre-clearing step. \n- Increase the number of washes or the stringency of the wash buffer.
Co-elution of antibody heavy and light chains obscuring results Denaturing elution buffer releases antibody fragments.- Use a crosslinking method to covalently attach the antibody to the beads. \n- Use secondary antibodies for Western blotting that do not recognize the species of the IP antibody.

For more detailed troubleshooting, refer to general Co-IP troubleshooting guides.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: S55746 and BCL-XL Dependent Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of S55746, a selective BCL-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are not observing apoptosis in our BCL-XL dependent cell line after treatment with this compound. Is this expected?

Yes, this is the expected outcome. This compound is a highly selective inhibitor of the BCL-2 protein and exhibits poor affinity for BCL-XL.[1][2][3] Consequently, this compound does not have cytotoxic activity in cell lines that are primarily dependent on BCL-XL for survival.[2][3][4]

Q2: What is the mechanism of action of this compound?

This compound is a BH3-mimetic compound that binds to the hydrophobic groove of the BCL-2 protein with high affinity.[2][5] This binding displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis.[3][6]

Q3: How selective is this compound for BCL-2 over BCL-XL?

This compound demonstrates a high degree of selectivity for BCL-2. The selectivity for BCL-2 over BCL-XL is reported to be in the range of approximately 70 to 400-fold.[1][6][7]

Q4: Are there any known cell lines that are resistant to this compound due to BCL-XL dependency?

Yes, the H146 cell line, which has low BCL-2 and high BCL-XL expression, is known to be resistant to this compound.[1][8] Platelets, which are also known to be strictly dependent on BCL-XL for survival, are insensitive to this compound.[3][8]

Troubleshooting Guide

If you are encountering unexpected results with this compound in your experiments, consider the following troubleshooting steps.

Issue: No apoptosis observed in a cell line presumed to be BCL-2 dependent.

Potential Cause 1: Incorrect assumption of BCL-2 dependency.

  • Troubleshooting Step: Confirm the anti-apoptotic protein dependency of your cell line. The expression levels of BCL-2 family proteins can vary significantly between cell lines.

    • Recommended Experiment: Perform Western blot analysis to determine the relative protein levels of BCL-2, BCL-XL, and MCL-1 in your cell line.

    • Interpretation: High levels of BCL-XL and/or MCL-1, with low levels of BCL-2, may indicate a dependency on these other anti-apoptotic proteins, thus explaining the lack of response to this compound.

Potential Cause 2: Suboptimal drug concentration or treatment duration.

  • Troubleshooting Step: Perform a dose-response and time-course experiment.

    • Recommended Experiment: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for various durations (e.g., 24, 48, 72 hours).

    • Interpretation: This will help determine the optimal concentration and time required to induce apoptosis in your specific cell line.

Potential Cause 3: Issues with the apoptosis detection assay.

  • Troubleshooting Step: Use multiple, complementary methods to assess apoptosis.

    • Recommended Experiments:

      • Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.

      • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

      • PARP Cleavage Analysis: Detect the cleavage of PARP by activated caspases via Western blot.

Quantitative Data Summary

The following tables summarize the binding affinity and cellular activity of this compound.

Table 1: Binding Affinity of this compound for BCL-2 Family Proteins

ProteinK_i (nM)
BCL-21.3
BCL-XLPoor affinity
MCL-1No significant binding
BFL-1No significant binding

Data compiled from multiple sources.[1][7][9]

Table 2: In Vitro Cellular Activity of this compound

Cell LineDependencyIC_50 (nM)
RS4;11BCL-271.6
H146BCL-XL1700

Data from a 72-hour treatment period.[1][9]

Experimental Protocols

1. Western Blot for BCL-2 Family Proteins

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against BCL-2, BCL-XL, MCL-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Visualizations

BCL2_Family_Interactions Simplified BCL-2 Family Interactions and Apoptosis cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic BCL-2 BCL-2 BAX/BAK BAX/BAK BCL-2->BAX/BAK Inhibits BCL-XL BCL-XL BCL-XL->BAX/BAK Inhibits MCL-1 MCL-1 MCL-1->BAX/BAK Inhibits Apoptosis Apoptosis BAX/BAK->Apoptosis Induces BH3-only (e.g., BIM) BH3-only (e.g., BIM) BH3-only (e.g., BIM)->BCL-2 Binds to & inhibits BH3-only (e.g., BIM)->BCL-XL Binds to & inhibits BH3-only (e.g., BIM)->MCL-1 Binds to & inhibits

Caption: BCL-2 family protein interactions regulating apoptosis.

S55746_Mechanism Mechanism of this compound Action This compound This compound BCL-2 BCL-2 This compound->BCL-2 Selectively Inhibits BCL-XL BCL-XL This compound->BCL-XL No significant binding BIM BIM BCL-2->BIM Sequesters BAX/BAK BAX/BAK BIM->BAX/BAK Activates Apoptosis Apoptosis BAX/BAK->Apoptosis Induces Troubleshooting_Workflow Troubleshooting Workflow: No Apoptosis with this compound Start Start: No Apoptosis Observed CheckDependency Is cell line BCL-2 dependent? Start->CheckDependency WesternBlot Perform Western Blot for BCL-2, BCL-XL, MCL-1 CheckDependency->WesternBlot No DoseResponse Is concentration and duration optimal? CheckDependency->DoseResponse Yes HighBCLXL High BCL-XL/MCL-1 suggests resistance to this compound WesternBlot->HighBCLXL Conclusion Draw Conclusion HighBCLXL->Conclusion OptimizeDose Perform dose-response and time-course experiments DoseResponse->OptimizeDose No AssayValidation Is apoptosis assay reliable? DoseResponse->AssayValidation Yes OptimizeDose->AssayValidation MultipleAssays Use multiple assays: Annexin V/PI, Caspase activity, PARP cleavage AssayValidation->MultipleAssays Uncertain AssayValidation->Conclusion Yes MultipleAssays->Conclusion

References

S55746 Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with S55746 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic molecule with low aqueous solubility. It is practically insoluble in water and ethanol[1]. For experimental use, it typically requires initial dissolution in an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with aqueous-based solutions or co-solvents.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] Solubilities of up to 75 mg/mL (105.51 mM) and 100 mg/mL (140.68 mM) in DMSO have been reported.[1][2] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can negatively impact solubility.[1] Sonication may be necessary to fully dissolve the compound.[2][4]

Q3: My this compound precipitated out of solution after dilution with my aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of this compound. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this. The key is often the use of appropriate co-solvents or formulation agents.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to troubleshoot and resolve issues with this compound precipitation during the preparation of aqueous working solutions.

DOT Script for Troubleshooting Workflow

S55746_Solubility_Troubleshooting start Start: this compound Precipitation in Aqueous Solution check_stock Step 1: Verify Stock Solution - Is the DMSO stock clear? - Was fresh DMSO used? - Was sonication applied? start->check_stock reprepare_stock Action: Re-prepare Stock Solution - Use fresh, anhydrous DMSO. - Apply heat and/or sonication. check_stock->reprepare_stock No check_dilution Step 2: Evaluate Dilution Protocol - Was the dilution performed gradually? - Is the final DMSO concentration too low? check_stock->check_dilution Yes reprepare_stock->check_dilution use_cosolvents Step 3: Implement Co-Solvent System - Refer to recommended formulations (Table 2). - Consider PEG300, Tween-80, SBE-β-CD, or corn oil. check_dilution->use_cosolvents Issue Persists prepare_freshly Step 4: Prepare Solutions Freshly - Prepare working solutions immediately before use. use_cosolvents->prepare_freshly success Success: Clear Solution prepare_freshly->success

Caption: Troubleshooting workflow for this compound precipitation.

Data on this compound Solubility

Table 1: this compound Solubility for In Vitro Applications

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO75105.51Requires sonication.[2][4]
DMSO100140.68Use fresh, moisture-free DMSO.[1]
WaterInsolubleInsoluble
EthanolInsolubleInsoluble

Table 2: this compound Formulations for In Vivo Applications

Formulation CompositionAchieved Concentration (mg/mL)Solution AppearanceRecommended Use
10% DMSO, 90% (20% SBE-β-CD in Saline)5.75Suspended SolutionOral and intraperitoneal injection.[2][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5Clear Solution
10% DMSO, 90% Corn Oil≥ 2.5Clear Solution
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O5Clear SolutionInjection.[1]
CMC-Na≥ 5Homogeneous SuspensionOral Administration.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 75 mg/mL).[2][4]

  • Vortex the solution vigorously.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate until the solution is clear. Gentle heating can also be applied.[2]

  • Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2][4]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Serially dilute the stock solution in cell culture medium to achieve the final desired concentrations.

  • It is critical to add the DMSO stock solution to the aqueous medium slowly and with constant mixing to minimize precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)

  • Prepare a stock solution of this compound in DMSO (e.g., 57.5 mg/mL).[2]

  • In a separate tube, prepare a 20% solution of SBE-β-CD in saline.[2]

  • To prepare a 1 mL working solution of 5.75 mg/mL, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline.[2]

  • Mix thoroughly to form a suspended solution. Use of an ultrasonic bath may be necessary.[2]

  • This formulation should be prepared fresh on the day of use.[2]

This compound Mechanism of Action: BCL-2 Inhibition

This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][5] BCL-2 is an anti-apoptotic protein that prevents cell death.[3][6] By binding to the hydrophobic groove of BCL-2, this compound blocks its function, leading to the activation of the intrinsic apoptotic pathway.[1][7] This process is dependent on the pro-apoptotic proteins BAX and BAK.[2][8] The inhibition of BCL-2 by this compound restores the natural process of apoptosis in cancer cells that overexpress BCL-2, making it a promising therapeutic agent in hematological malignancies.[5][7][8]

DOT Script for this compound Signaling Pathway

S55746_Mechanism_of_Action cluster_0 Normal Cell Survival cluster_1 This compound-Induced Apoptosis This compound This compound BCL2 BCL-2 (Anti-apoptotic) This compound->BCL2 Inhibits BAX_BAK BAX / BAK (Pro-apoptotic) BCL2->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion No Pore Formation BAX_BAK->Mitochondrion Pore Formation Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: this compound inhibits BCL-2, leading to apoptosis.

References

managing off-target effects of s55746 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of S55746 in primary cell experiments. The information is designed to help manage expectations, troubleshoot common issues, and correctly interpret experimental outcomes, particularly concerning potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4][5][6] By binding to the hydrophobic groove of BCL-2, this compound prevents it from sequestering pro-apoptotic proteins like BAX and BAK.[1][7] This leads to the activation of the mitochondrial apoptosis pathway, resulting in programmed cell death in BCL-2-dependent cells.[1]

Q2: Is this compound known to have significant off-target effects?

This compound is characterized by its high selectivity for BCL-2 over other BCL-2 family members, particularly BCL-XL, MCL-1, and BFL-1.[1][2][7] This selectivity is a key feature designed to minimize the off-target effects observed with less selective BCL-2 inhibitors, such as the thrombocytopenia associated with BCL-XL inhibition.[1] While no compound is entirely without potential off-target interactions at very high concentrations, this compound is designed for on-target BCL-2 inhibition within its effective nanomolar range.[1][8]

Q3: Why am I observing no apoptosis in my primary cells treated with this compound?

A lack of apoptosis upon this compound treatment is often due to the survival of the primary cells being dependent on other anti-apoptotic proteins that this compound does not inhibit, such as MCL-1 or BCL-XL.[1][7] This is an expected outcome in cells that are not BCL-2 dependent and does not necessarily indicate a compound failure or an off-target effect. It is crucial to determine the anti-apoptotic dependency of your primary cell model.

Q4: I am seeing some cell death in my primary cell culture. Could this be an off-target effect?

While possible, especially at high concentrations, cell death is more likely an on-target effect if a subpopulation of your primary cells is BCL-2 dependent. Primary cell cultures can be heterogeneous. It is recommended to characterize the BCL-2 expression levels and dependencies of the different cell types within your culture.

Q5: How can I confirm that the apoptosis I observe is an on-target effect of this compound?

To confirm on-target activity, you can perform several experiments:

  • Western Blotting: Show a disruption of the BCL-2/BAX protein complex.[1]

  • Control Cell Lines: Use cell lines with known BCL-2, BCL-XL, and MCL-1 dependencies as positive and negative controls. For example, RS4;11 cells are BCL-2 dependent, while H146 cells are BCL-XL dependent.[2][4]

  • BAX/BAK Knockout Models: In relevant cell lines, demonstrate that the apoptosis induced by this compound is dependent on BAX/BAK.[1][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No apoptosis observed in primary cells. The cells are likely not dependent on BCL-2 for survival and may rely on MCL-1 or BCL-XL.[1][7]1. Profile the expression of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) in your primary cells. 2. Consider co-treatment with an MCL-1 inhibitor if MCL-1 expression is high.[9][10][11]
High variability in apoptosis rates between different primary donor samples. Primary cells from different donors can have varying levels of BCL-2 expression and dependency. This is expected biological variability.1. Analyze a larger number of donor samples to determine a range of responses. 2. Correlate the level of BCL-2 expression with the sensitivity to this compound for each donor.
Cell death is observed only at very high concentrations (>1 µM). At high concentrations, off-target effects can occur with any small molecule. This may not be representative of the selective, on-target activity.1. Perform a dose-response curve to determine the EC50. For sensitive primary cells like CLL, EC50 values are typically in the low nanomolar range.[1][8] 2. Use concentrations relevant to the known Ki of this compound (Ki = 1.3 nM).[2][4][5][6]
Inconsistent results between experiments. Issues with compound stability, cell health, or experimental procedure.1. Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid freeze-thaw cycles.[12] 2. Ensure primary cells are healthy and in the logarithmic growth phase before treatment.[12] 3. Maintain consistent cell seeding densities and treatment durations.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetBinding Affinity (Ki)
BCL-21.3 nM[2][4][5][6]
BCL-XL~70 to 400-fold less potent than BCL-2[2]
MCL-1No significant binding[1][2]
BFL-1No significant binding[1][2]

Table 2: Cellular Activity of this compound in Hematological Cell Lines

Cell LineBCL-2 Family DependenceIC50 (72h treatment)
RS4;11BCL-271.6 nM[2][4]
H146BCL-XL1.7 µM[2]

Table 3: Ex Vivo Activity of this compound in Primary Cells

Primary Cell TypeTreatment DurationEC50 Range
Chronic Lymphocytic Leukemia (CLL)4 hours4.4 to 47.2 nM[1][8]
Platelets (BCL-XL dependent)3 hours> 3 µM[1]

Experimental Protocols

Protocol 1: Assessing Apoptosis in Primary Lymphocytes using Annexin V/PI Staining

  • Cell Preparation: Isolate primary lymphocytes from patient samples or healthy donors using a standard method like Ficoll-Paque density gradient centrifugation.

  • Seeding: Resuspend cells in appropriate culture medium at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) in culture medium. Add the diluted compound to the cells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.

  • Staining:

    • Harvest the cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the samples on a flow cytometer within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 2: Co-Immunoprecipitation to Assess BCL-2/BAX Disruption

  • Cell Treatment: Treat BCL-2 expressing cells (e.g., RS4;11 or primary CLL cells) with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 2-4 hours.

  • Lysis: Lyse the cells in a gentle, non-denaturing lysis buffer (e.g., a CHAPS-based buffer) containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-BCL-2 antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Probe the membrane with antibodies against BCL-2 (to confirm successful immunoprecipitation) and BAX (to assess co-immunoprecipitation). A decrease in the amount of BAX pulled down with BCL-2 in the this compound-treated samples indicates disruption of the complex.[1]

Visualizations

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BAX_BAK->MOMP CytoC Cytochrome C Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases BCL2 BCL-2 BCL2->BAX_BAK sequesters This compound This compound This compound->BCL2 inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Troubleshooting_Workflow start Start: Treat Primary Cells with this compound observe Observe Apoptosis? start->observe on_target Likely On-Target Effect in BCL-2 Dependent (Sub)Population observe->on_target Yes check_dependency Cells likely not BCL-2 Dependent observe->check_dependency No yes_path Yes confirm Confirm On-Target Action: - BCL-2/BAX Co-IP - Use Control Cell Lines on_target->confirm no_path No profile Action: - Profile BCL-2 Family (BCL-XL, MCL-1) - Check for Resistance check_dependency->profile

Caption: Troubleshooting logic for this compound experiments.

BCL2_Family_Selectivity cluster_Targets BCL-2 Family Proteins This compound This compound BCL2 BCL-2 This compound->BCL2 High Affinity (Inhibition) BCLXL BCL-XL This compound->BCLXL Very Low Affinity (Platelet Sparing) MCL1 MCL-1 This compound->MCL1 No Significant Binding

Caption: Selectivity profile of this compound.

References

Technical Support Center: Optimizing S55746 Dosage for Minimal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of S55746, a selective BCL-2 inhibitor, to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that acts as a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] BCL-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[1][4] By binding to the hydrophobic groove of BCL-2, this compound mimics the action of pro-apoptotic BH3-only proteins, thereby neutralizing BCL-2's inhibitory effect on apoptosis.[1][3] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by caspase-3 activation and PARP cleavage, ultimately resulting in cancer cell death.[1][3][5]

Q2: What is the key selectivity profile of this compound and why is it important for toxicity?

A2: this compound is highly selective for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1.[1][2][4] This selectivity is crucial for minimizing on-target toxicity, particularly thrombocytopenia (a reduction in platelet count), which is a known side effect of less selective BCL-2 inhibitors that also inhibit BCL-XL.[1] Platelet survival is dependent on BCL-XL, and by sparing this protein, this compound avoids this dose-limiting toxicity.[1][4]

Q3: What are the reported signs of toxicity, or lack thereof, in preclinical in vivo studies?

A3: Preclinical studies in mouse xenograft models of hematological tumors have reported that this compound is well-tolerated.[1][2][4][5] At effective anti-tumor doses, studies have noted no significant body weight loss or changes in the general behavior of the animals.[1][2][4][5] Doses up to 300 mg/kg have been administered without overt signs of toxicity.[1][6] Importantly, in vivo studies have confirmed that this compound does not induce platelet loss.[6]

Q4: What are the starting dose ranges for in vivo efficacy studies in mice?

A4: Based on published preclinical data, effective oral doses of this compound in mouse xenograft models range from 20 mg/kg to 300 mg/kg.[6][7] The optimal dose will depend on the specific tumor model, its BCL-2 dependency, and the desired therapeutic endpoint.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Suboptimal anti-tumor response Insufficient drug exposure at the tumor site.- Increase the dose of this compound within the well-tolerated range (up to 300 mg/kg in mice).- Increase the frequency of administration (e.g., from once daily to twice daily, if PK data supports this).- Confirm BCL-2 expression and dependency in your tumor model. This compound is most effective in BCL-2-dependent tumors.
Unexpected weight loss or signs of distress in animals Although reported to be well-tolerated, individual animal models may exhibit unique sensitivities.- Immediately reduce the dosage or temporarily halt administration.- Carefully monitor the animals' food and water intake, and overall health status.- Consider a dose-escalation study in a small cohort to determine the maximum tolerated dose (MTD) in your specific model.
Tumor resistance after initial response Acquired resistance mechanisms.- Investigate potential resistance pathways, such as the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Assay Type
Ki for BCL-2 1.3 nMCell-free binding assay
Selectivity (BCL-2 vs. BCL-XL) ~70 to 400-foldNot specified
IC50 in RS4;11 cells (BCL-2 dependent) 71.6 nMCell viability assay (72h)
IC50 in H146 cells (BCL-XL dependent) 1.7 µMCell viability assay (72h)
EC50 in primary CLL cells 4.4 to 47.2 nMApoptosis assay (4h)

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

Dose (Oral) Dosing Schedule Animal Model Key Efficacy Outcome Reported Toxicity
25 and 100 mg/kgSingle doseRS4;11 xenograft11-fold and 28-fold increase in caspase-3 activity, respectively.[1]No platelet loss.[6]
20, 50, and 100 mg/kgDaily for 7 daysRS4;11 and Toledo xenograftsTime- and dose-dependent tumor growth inhibition.[6]Not specified.
200 and 300 mg/kg5 times a week for 3 weeksRS4;11 xenograftDramatic inhibition of tumor growth.[7]No significant body weight loss.[1]

Experimental Protocols

Protocol 1: General In Vivo Efficacy and Tolerability Study

  • Animal Model: Utilize an appropriate xenograft model with confirmed BCL-2 dependency (e.g., RS4;11 human B-cell precursor leukemia cells).

  • Housing and Acclimatization: House animals in accordance with institutional guidelines and allow for an acclimatization period.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements and calculate tumor volume.

  • Dosing: Once tumors reach a predetermined size, randomize animals into treatment and vehicle control groups. Administer this compound orally at desired dose levels (e.g., 25, 50, 100 mg/kg) daily.

  • Toxicity Monitoring: Monitor animal body weight, food and water intake, and clinical signs of toxicity daily.

  • Efficacy Endpoint: At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis (e.g., biomarker analysis like caspase-3 activity).

Visualizations

S55746_Mechanism_of_Action This compound Mechanism of Action This compound This compound BCL2 BCL-2 (Anti-apoptotic) This compound->BCL2 Inhibits BAX_BAK BAX / BAK (Pro-apoptotic) BCL2->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Activates Caspases Caspase Activation Mitochondrion->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound selectively inhibits BCL-2, leading to apoptosis.

Experimental_Workflow In Vivo Dosage Optimization Workflow cluster_preclinical Preclinical Phase cluster_optimization Optimization Model Select BCL-2 Dependent Tumor Model DoseRange Establish Dose Range (e.g., 25-300 mg/kg) Model->DoseRange Tolerability Assess Tolerability (Weight, Behavior) DoseRange->Tolerability Efficacy Evaluate Anti-Tumor Efficacy Tolerability->Efficacy MTD Determine Maximum Tolerated Dose (MTD) Efficacy->MTD Iterate & Refine OptimalDose Identify Optimal Therapeutic Dose MTD->OptimalDose

Caption: Workflow for optimizing this compound dosage in vivo.

References

Technical Support Center: Troubleshooting Inconsistent Results with S55746 Batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent results with different batches of the BCL-2 inhibitor, S55746. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BCL201) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] It is an orally active compound that has demonstrated anti-tumor activity.[1][2] this compound works by binding to the hydrophobic groove of the BCL-2 protein, mimicking the action of BH3-only proteins, which are the natural antagonists of BCL-2.[2] This inhibition releases pro-apoptotic proteins like BAX and BAK, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[2][4]

Q2: Are there known issues with this compound batch-to-batch variability?

While there are no widespread reports of inherent batch-to-batch variability of this compound in the public domain, inconsistencies in experimental outcomes are a known challenge in pre-clinical research.[5] Such variability can arise from a multitude of factors including compound handling, experimental protocol deviations, and biological system variations. This guide aims to address these potential sources of inconsistency.

Q3: How can I be sure of the quality of my this compound batch?

It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each specific batch of this compound. The CoA should provide details on the compound's purity (typically assessed by HPLC), identity (confirmed by mass spectrometry and NMR), and appearance. If you suspect an issue with a particular batch, contact the supplier's technical support for further assistance.

Troubleshooting Guides

In Vitro Assay Inconsistencies

Problem: You are observing significant differences in the IC50 or EC50 values of this compound between different experimental runs or with new batches of the compound.

Potential Causes and Solutions:

  • Compound Solubility and Stability:

    • Is the compound fully dissolved? this compound is soluble in DMSO.[3] Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO.[3] Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.

    • Is the compound stable in your cell culture media? Some compounds can degrade or precipitate when diluted in aqueous media. Prepare working solutions fresh for each experiment and visually inspect for any precipitation. Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

  • Cell Line Health and Passage Number:

    • Are your cells healthy and in the logarithmic growth phase? Inconsistent cell health can significantly impact their response to treatment. Always use cells with high viability (>95%) and ensure they are not overgrown.

    • Are you using a consistent passage number? Cell lines can exhibit phenotypic drift at high passage numbers. Establish a cell bank of low-passage cells and use cells within a defined passage range for all experiments.

  • Assay Protocol Variability:

    • Are you using a consistent cell seeding density? Variations in the initial number of cells can alter the effective drug concentration per cell and impact the final readout.

    • Is the incubation time consistent? The effects of this compound are time-dependent.[1][2] Ensure that the treatment duration is precisely the same across all experiments.

    • Is your assay readout consistent? Ensure that the reagents and instrumentation for your viability or apoptosis assay are calibrated and functioning correctly.

In Vivo Study Inconsistencies

Problem: You are observing variable anti-tumor efficacy or unexpected toxicity in your animal models treated with different batches of this compound.

Potential Causes and Solutions:

  • Formulation and Administration:

    • Is the formulation consistent? this compound can be formulated for oral gavage in various vehicles, such as 20% SBE-β-CD in saline or a solution containing PEG300, Tween-80, and saline.[1] The specific formulation can impact the compound's solubility, bioavailability, and ultimately its efficacy. Ensure the same formulation protocol is strictly followed for each study.

    • Is the administration volume and technique consistent? Inaccurate dosing can be a major source of variability. Ensure that animal weights are accurately measured and that the gavage technique is performed consistently by trained personnel.

  • Animal Health and Husbandry:

    • Are the animals healthy and of a consistent age and weight? Underlying health issues or differences in animal characteristics can influence drug metabolism and response.

    • Are the housing conditions consistent? Factors such as diet, light-dark cycle, and stress levels can impact experimental outcomes.

Experimental Protocols

In Vitro Cell Viability Assay (Example using RS4;11 cells)

  • Cell Culture: Culture RS4;11 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Plate RS4;11 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of media.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).[1]

  • Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 72 hours.[1][2]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model (Example using RS4;11 cells)

  • Cell Implantation: Subcutaneously implant 5 x 10^6 RS4;11 cells into the flank of female SCID/beige mice.[1]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Compound Formulation and Administration: Prepare this compound for oral gavage at the desired concentrations (e.g., 25, 50, 100 mg/kg) in a suitable vehicle.[1] Administer the compound or vehicle daily for a specified period (e.g., 7 consecutive days).[1]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Various Hematological Cell Lines

Cell LineTypeIC50 (nM) after 72hBCL-2 Dependence
RS4;11Acute Lymphoblastic Leukemia71.6High
H146Small Cell Lung Cancer1700Low (BCL-XL dependent)
ToledoDiffuse Large B-Cell Lymphoma401High

Data compiled from publicly available research.[2][6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelDose (mg/kg, p.o.)Treatment ScheduleOutcome
RS4;1125, 50, 100Daily for 7 daysDose-dependent tumor growth inhibition
Toledo20, 50, 100Daily for 7 daysDose-dependent tumor growth inhibition

Data compiled from publicly available research.[1][6]

Visualizations

S55746_Mechanism_of_Action This compound Mechanism of Action This compound This compound BCL2 BCL-2 This compound->BCL2 inhibits BAX_BAK BAX / BAK BCL2->BAX_BAK inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: this compound inhibits BCL-2, leading to apoptosis.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Results Observed Check_Compound Verify Compound Integrity - Check CoA - Fresh Aliquots? - Proper Storage? Start->Check_Compound Check_Protocol Review Experimental Protocol - Consistent Seeding? - Correct Incubation Time? - Reagent Quality? Start->Check_Protocol Check_System Assess Biological System - Cell Health? - Passage Number? - Animal Health? Start->Check_System Consult_Supplier Consult Supplier's Technical Support Check_Compound->Consult_Supplier If issues suspected Redesign_Experiment Redesign Experiment with Controls Check_Protocol->Redesign_Experiment Check_System->Redesign_Experiment Consult_Supplier->Redesign_Experiment Resolved Issue Resolved Redesign_Experiment->Resolved

Caption: A logical workflow for troubleshooting this compound variability.

References

impact of serum concentration on s55746 efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing S55746 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is an anti-apoptotic protein that promotes cell survival.[2][4] By binding to the hydrophobic groove of BCL-2, this compound prevents it from inhibiting pro-apoptotic proteins like BAX and BAK.[5][6][7] This leads to the activation of the intrinsic apoptotic pathway, resulting in caspase activation and programmed cell death.[5][6]

Q2: In which cell lines has this compound shown efficacy?

This compound has demonstrated efficacy in various hematological cancer cell lines that are dependent on BCL-2 for survival.[5] This includes cell lines from Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and Burkitt lymphoma.[8] For example, it potently induces cell killing in the RS4;11 cell line with an IC50 of 71.6 nM after 72 hours of treatment.[1][3] It has also shown efficacy in primary Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) patient samples in the low nanomolar range.[5][6][9]

Q3: Does serum concentration in the culture medium affect the efficacy of this compound?

Troubleshooting Guide

Problem 1: Higher than expected IC50 value for this compound in our cell line.

  • Possible Cause 1: Cell line dependency. Your cell line may not be primarily dependent on BCL-2 for survival. It might have high expression of other anti-apoptotic proteins like BCL-XL or MCL-1, for which this compound has poor affinity.[3][5][6]

    • Recommendation: Profile the expression levels of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1, BAX, BAK) in your cell line using immunoblotting to confirm it is a suitable model.[5]

  • Possible Cause 2: Serum protein binding. Components in the serum may bind to this compound, reducing its bioavailable concentration.

    • Recommendation: While there is no specific data on this compound serum protein binding in vitro, you could try reducing the serum concentration in your culture medium. However, be aware that this can affect cell health and growth. It is crucial to include proper controls and validate any changes to your protocol.

  • Possible Cause 3: Compound integrity. The this compound compound may have degraded.

    • Recommendation: Ensure proper storage of the compound as per the manufacturer's instructions, typically at -20°C or -80°C.[1] Prepare fresh stock solutions in a suitable solvent like DMSO.[3]

Problem 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent cell culture conditions. Variations in cell density, passage number, or serum concentration can lead to inconsistent results.

    • Recommendation: Standardize your cell culture and plating procedures. Ensure cells are in the logarithmic growth phase at the time of treatment. Use a consistent source and concentration of serum for all experiments.

  • Possible Cause 2: Assay interference. Components in the serum or the cells themselves can interfere with the assay readout (e.g., colorimetric, fluorometric).[12][13][14]

    • Recommendation: Review the principles of your viability assay. Consider potential interferences from hemolysis, lipemia, or high protein concentrations.[12][13] Running appropriate controls, such as media-only and vehicle-treated wells, is essential. If interference is suspected, sample dilution or using an alternative assay method could be explored.[12][15]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in a selection of hematological cancer cell lines.

Cell LineCancer TypeIC50 (72h treatment)Reference
RS4;11Acute Lymphoblastic Leukemia71.6 nM[1][3]
H146Small Cell Lung Cancer (BCL-XL dependent)1.7 µM[3]
ToledoDiffuse Large B-Cell Lymphoma401 nM[8]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate at a density predetermined to ensure logarithmic growth throughout the experiment. For suspension cells like RS4;11, a typical density is 10,000 cells/well.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to prepare intermediate dilutions to minimize DMSO concentration in the final well (typically ≤ 0.1%).

  • Treatment: Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][5][8]

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow.

BCL2_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates This compound This compound This compound->BCL2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits BCL-2, leading to apoptosis.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture Cell Culture (Logarithmic Growth) Cell_Plating Plate Cells Cell_Culture->Cell_Plating Compound_Dilution This compound Serial Dilution Treatment Add this compound Compound_Dilution->Treatment Cell_Plating->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Readout (e.g., Luminescence) Viability_Assay->Data_Acquisition IC50_Determination IC50 Calculation Data_Acquisition->IC50_Determination

Caption: Workflow for in vitro this compound efficacy testing.

References

potential for s55746 degradation in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for S55746 degradation in long-term storage. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound powder should be stored at -20°C for long-term use (months to years). Stock solutions of this compound in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur. Gentle warming and/or sonication can be used to aid in the redissolution of the compound.[1] To minimize freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been detailed in published literature, based on its chemical structure which includes a benzamide and a morpholine moiety, potential degradation could occur through hydrolysis of the amide bond or cleavage of the morpholine ring.[2][3][4] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) would be necessary to identify the specific degradation products and pathways.[5][6][7]

Q4: How can I detect potential degradation of my this compound sample?

A4: A change in the physical appearance of the compound (e.g., color change) or a decrease in its biological activity in your experiments could indicate degradation. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your this compound sample and detect the presence of degradation products. A stability-indicating HPLC method would show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradants.

Q5: Are there any known degradation products of this compound?

A5: Currently, there is no publicly available information detailing the specific degradation products of this compound. Identifying these would require conducting forced degradation studies followed by characterization of the resulting impurities using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Reduced or Inconsistent Efficacy of this compound in Cellular Assays

Possible Cause:

  • Degradation of this compound: Improper storage or handling may have led to the chemical degradation of the compound, reducing its effective concentration.

  • Incorrect Sample Preparation: Errors in weighing, dissolution, or dilution can lead to inaccurate concentrations.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the this compound powder and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions).[1]

  • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powder. For in-vivo experiments, always use freshly prepared working solutions.[1]

  • Assess Purity: If available, use an analytical technique like HPLC to check the purity of the stored this compound and compare it to a new batch or a previously validated standard.

  • Perform a Dose-Response Curve: Run a new dose-response experiment to determine the current IC50 value and compare it to expected values from the literature or your own historical data.

  • Review Preparation Protocol: Double-check all calculations and steps in your sample preparation protocol to rule out dilution errors.

Issue 2: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)

Possible Cause:

  • This compound Degradation: The appearance of new peaks can indicate the presence of degradation products.

  • Contamination: The sample may have been contaminated with other compounds.

  • Solvent Impurities: Impurities in the solvents used for sample preparation or chromatography can also appear as extra peaks.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Prepare and analyze a fresh solution of this compound to see if the unexpected peaks are still present.

  • Run a Blank: Inject the solvent/blank used for your sample preparation to check for solvent-related impurities.

  • Conduct a Forced Degradation Study (Simplified): To tentatively identify if the new peaks are degradation products, you can subject a small amount of this compound to stress conditions (e.g., mild acid/base treatment, heating) and see if the intensity of the unknown peaks increases.

  • Mass Spectrometry Analysis: If your HPLC is coupled to a mass spectrometer (LC-MS), you can obtain the mass of the unknown peaks to help in their identification as potential degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°CMonths to Years[6]
Stock Solution in Solvent-80°CUp to 6 months[1]
Stock Solution in Solvent-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This is a generalized protocol to induce and identify potential degradation products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with UV or MS detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose a solid sample and a solution of this compound to a light source (e.g., UV lamp) for a defined period.

  • Analysis: Analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the this compound peak area.

  • Characterization: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.

Visualizations

S55746_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_outcome Potential Outcome Reduced_Efficacy Reduced or Inconsistent Efficacy Verify_Storage Verify Storage Conditions Reduced_Efficacy->Verify_Storage Prepare_Fresh Prepare Fresh Solutions Reduced_Efficacy->Prepare_Fresh Unexpected_Peaks Unexpected Peaks in Chromatography Assess_Purity Assess Purity (e.g., HPLC) Unexpected_Peaks->Assess_Purity Run_Blank Run Blank (Solvent Control) Unexpected_Peaks->Run_Blank Verify_Storage->Assess_Purity Prepare_Fresh->Assess_Purity Degradation_Confirmed Degradation Confirmed Assess_Purity->Degradation_Confirmed Purity Decreased Protocol_Error Protocol Error Identified Assess_Purity->Protocol_Error Purity Unchanged Forced_Degradation Perform Simplified Forced Degradation Run_Blank->Forced_Degradation Blank is Clean Contamination_Identified Contamination Identified Run_Blank->Contamination_Identified Peaks in Blank Forced_Degradation->Degradation_Confirmed Peak Intensity Increases

Caption: Troubleshooting workflow for this compound degradation issues.

Apoptosis_Signaling_Pathway cluster_inhibition BCL-2 Inhibition cluster_activation Apoptosome Formation and Caspase Cascade cluster_outcome Cellular Outcome This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits BAX_BAK BAX/BAK Activation BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c Release BAX_BAK->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: S55746 and its Platelet-Sparing Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the platelet-sparing properties of S55746 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the platelet-sparing property of this compound?

A1: The platelet-sparing property of this compound stems from its high selectivity for the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) over B-cell lymphoma-extra large (BCL-XL).[1][2][3][4][5][6] Platelet survival is critically dependent on BCL-XL.[2][7] Unlike dual BCL-2/BCL-XL inhibitors such as Navitoclax (ABT-263), which cause on-target thrombocytopenia by inhibiting BCL-XL, this compound's poor affinity for BCL-XL prevents the induction of apoptosis in platelets.[1][2][3][6][7]

Q2: How does the selectivity of this compound for BCL-2 over BCL-XL compare to other BH3 mimetics?

A2: this compound exhibits a significant selectivity for BCL-2, with a reported selectivity of approximately 70 to 400-fold over BCL-XL, depending on the assay.[4] This profile is comparable to other BCL-2 selective inhibitors like Venetoclax (ABT-199), which was also designed to minimize BCL-XL inhibition and thus spare platelets.[1][8] In contrast, inhibitors like Navitoclax (ABT-263) potently inhibit both BCL-2 and BCL-XL, leading to dose-limiting thrombocytopenia.[2][7][9]

Q3: Is some level of platelet toxicity expected with this compound at very high concentrations?

A3: While this compound is highly selective, at supra-pharmacological concentrations, off-target effects, including minor impacts on platelet viability, could theoretically occur. However, preclinical in vivo studies have shown that this compound does not induce platelet loss at effective anti-tumor doses.[1][10] Any observed platelet toxicity at reasonable experimental concentrations should be investigated for other potential causes (see Troubleshooting Guide).

Q4: What is the mechanism of action of this compound in cancer cells?

A4: this compound is a BH3 mimetic that binds to the hydrophobic groove of the BCL-2 protein.[1][3][11][12] This binding displaces pro-apoptotic proteins like BAX and BAK, which are normally sequestered by BCL-2.[1][3] The released BAX and BAK can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis.[1][3][5][12]

Troubleshooting Guides

Issue 1: Unexpected drop in platelet count in an in vivo experiment.

  • Possible Cause 1: Compound Formulation/Vehicle Effect. The vehicle used to dissolve this compound might have an unexpected toxic effect on platelets.

    • Troubleshooting Step: Always include a vehicle-only control group in your in vivo studies to assess the baseline effect of the formulation on platelet counts.

  • Possible Cause 2: Animal Health. Underlying health issues in the experimental animals could lead to fluctuations in platelet counts, independent of the drug treatment.

    • Troubleshooting Step: Ensure all animals are healthy and properly acclimatized before starting the experiment. Monitor for any signs of illness throughout the study.

  • Possible Cause 3: Off-target toxicity at high doses. While unlikely at therapeutic doses, very high concentrations might lead to unforeseen off-target effects.

    • Troubleshooting Step: Review the dose-response relationship. If the effect is only seen at the highest, non-physiologically relevant doses, it may not be a true representation of the compound's typical activity.

Issue 2: Inconsistent results in in vitro platelet viability assays.

  • Possible Cause 1: Platelet Activation. Platelets are sensitive and can be easily activated during isolation and handling, which can affect their viability.

    • Troubleshooting Step: Ensure gentle handling of blood samples and use appropriate anticoagulants. Minimize centrifugation forces and temperature fluctuations during platelet isolation.

  • Possible Cause 2: Assay Incubation Time and Temperature. The kinetics of apoptosis in platelets can be influenced by these parameters.

    • Troubleshooting Step: Optimize incubation times and temperatures. For some assays, a longer incubation (e.g., 24 hours) at 37°C may be necessary to detect subtle effects.[13]

  • Possible Cause 3: Reagent Issues. The viability of reagents, such as those used in metabolic or apoptosis assays, can degrade over time.

    • Troubleshooting Step: Use fresh reagents and run positive and negative controls to ensure the assay is performing as expected. For instance, use a known BCL-XL inhibitor like ABT-263 as a positive control for platelet apoptosis.

Issue 3: Low signal or inconsistent results in apoptosis assays (e.g., Annexin V, Caspase-3/7) with cancer cell lines.

  • Possible Cause 1: Cell Line Sensitivity. Not all cell lines are equally sensitive to BCL-2 inhibition. The expression levels of BCL-2 family proteins can vary significantly.

    • Troubleshooting Step: Confirm the BCL-2 dependency of your cell line. RS4;11 is a known BCL-2-dependent cell line and can be used as a positive control.[1][3]

  • Possible Cause 2: Suboptimal Assay Timing. The peak of apoptotic events can vary between different cell lines and with different drug concentrations.

    • Troubleshooting Step: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and this compound concentration. Apoptotic events can be detected as early as 2-4 hours.[3][12]

  • Possible Cause 3: Cell confluence and health. Unhealthy or overly confluent cells may not respond consistently to treatment.

    • Troubleshooting Step: Ensure cells are in the logarithmic growth phase and at an appropriate density when initiating the experiment.

Data Presentation

Table 1: In Vitro Selectivity and Potency of this compound

ParameterThis compoundABT-199 (Venetoclax)ABT-263 (Navitoclax)
BCL-2 Binding (Ki) ~1.3 nM[2][4]<0.01 nM≤1 nM
BCL-XL Binding (Ki) Poor affinity[1]>4400 nM≤1 nM
MCL-1 Binding (Ki) No significant binding[1][2]>4400 nM>1000 nM
IC50 in RS4;11 (BCL-2 dependent) ~71.6 nM[4]Data not availableData not available
IC50 in H146 (BCL-XL dependent) ~1.7 µM[4]Data not availableData not available
Platelet Apoptosis (EC50) > 3 µM[1]Not applicable (sparing)~0.03 µM (for ABT-737)[1]

Table 2: In Vivo Effects of this compound on Tumor Growth and Platelet Count

Treatment GroupDose (mg/kg)Tumor Growth InhibitionChange in Platelet CountReference
This compound 25SignificantNo significant change[1]
This compound 100SignificantNo significant change[1]
ABT-263 100SignificantStrong decrease[1]
Vehicle Control N/AN/ANo significant change[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Viability Assay

  • Platelet Isolation:

    • Collect human blood in tubes containing an anticoagulant (e.g., ACD - acid-citrate-dextrose).

    • Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

    • Add a prostaglandin E1 solution to the PRP to prevent platelet activation.

    • Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

    • Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

  • Treatment:

    • Platelets are seeded in a multi-well plate.

    • Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for platelet apoptosis (e.g., ABT-263).

    • Incubate for a predetermined time (e.g., 3 to 24 hours) at 37°C.[13]

  • Viability Assessment:

    • Use a commercially available assay kit such as CellTiter-Glo® or a caspase-3/7 activity assay.

    • Follow the manufacturer's instructions for reagent addition and incubation.

    • Measure luminescence or fluorescence using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of viable platelets.

Protocol 2: In Vivo Xenograft Model for Efficacy and Platelet Count Assessment

  • Cell Implantation:

    • Implant a suitable human hematological cancer cell line (e.g., RS4;11, Toledo) subcutaneously into immunocompromised mice (e.g., SCID).[10]

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment groups: Vehicle control, this compound (e.g., 25, 100 mg/kg), and a comparator arm (e.g., ABT-263).[10]

    • Administer the compounds orally, once daily.[10]

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor animal body weight and overall health.

    • At specified time points (e.g., baseline, during treatment, and at the end of the study), collect blood samples via a suitable method (e.g., retro-orbital sinus) for complete blood count (CBC) analysis, paying close attention to platelet counts.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Mandatory Visualizations

S55746_Mechanism_of_Action cluster_BCL2 BCL-2 Protein BCL2 BCL-2 BAX_sequestered Pro-apoptotic Proteins (BAX/BAK) (Sequestered) BCL2->BAX_sequestered Inhibits This compound This compound (BCL-2 Selective Inhibitor) This compound->BCL2 Binds to BH3 groove BAX_free Free BAX/BAK This compound->BAX_free Leads to release of Mitochondrion Mitochondrion BAX_free->Mitochondrion Forms pores in outer membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of this compound-induced apoptosis in cancer cells.

Platelet_Sparing_Mechanism cluster_Platelet Platelet BCL_XL BCL-XL Platelet_Survival Platelet Survival BCL_XL->Platelet_Survival Essential for Thrombocytopenia Thrombocytopenia (Platelet Loss) BCL_XL->Thrombocytopenia Inhibition leads to This compound This compound This compound->BCL_XL Poor Affinity This compound->Platelet_Survival No effect on Navitoclax Navitoclax (ABT-263) Navitoclax->BCL_XL Inhibits Navitoclax->Thrombocytopenia

Caption: Why this compound is platelet-sparing compared to Navitoclax.

Experimental_Workflow_In_Vivo start Start: Implant Tumor Cells in Immunocompromised Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, this compound, Comparator) tumor_growth->randomize treat Daily Oral Administration of Compounds randomize->treat monitor Monitor: - Tumor Volume - Body Weight - Animal Health treat->monitor blood_collection Collect Blood Samples for Platelet Counts (Baseline, During, End) treat->blood_collection endpoint Endpoint: - Euthanize Mice - Excise Tumors for Analysis monitor->endpoint blood_collection->endpoint data_analysis Analyze Data: - Tumor Growth Inhibition - Platelet Count Changes endpoint->data_analysis

Caption: In vivo experimental workflow for assessing this compound.

References

Technical Support Center: Cell Line Specific Responses to S55746 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S55746, a selective BCL-2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] It functions as a BH3 mimetic, binding to the hydrophobic groove of BCL-2 and displacing pro-apoptotic proteins.[3] This leads to the activation of the intrinsic apoptotic pathway in a BAX/BAK-dependent manner, ultimately resulting in cancer cell death.[3][4]

Q2: Which cancer cell lines are sensitive to this compound treatment?

A2: Cell lines that are highly dependent on BCL-2 for survival are generally sensitive to this compound. This includes a range of hematological malignancy cell lines. For example, the acute lymphoblastic leukemia cell line RS4;11 is potently inhibited by this compound.[1][5] Additionally, certain Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines, as well as primary Chronic Lymphocytic Leukemia (CLL) and MCL patient samples, have shown sensitivity to this compound in the low nanomolar range.[3][6]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound is often associated with the expression of other anti-apoptotic proteins, particularly BCL-XL and MCL-1, as this compound has poor affinity for these proteins.[1][3] Cell lines that are dependent on BCL-XL for survival, such as the H146 small cell lung cancer line, exhibit weak responses to this compound.[1][5] Upregulation of alternative anti-apoptotic family members can reduce a cell's dependence on BCL-2, thereby conferring resistance.[7] Mutations in the BCL-2 protein, such as the G101V mutation, have also been shown to reduce sensitivity to this compound.[8]

Q4: What are appropriate positive and negative controls for this compound experiments?

A4:

  • Positive Control Cell Line: A BCL-2-dependent cell line with a known low IC50 for this compound, such as RS4;11, is a suitable positive control.

  • Negative Control Cell Line: A cell line known to be resistant to this compound due to BCL-XL dependence, such as H146, can serve as a negative control.[1][5]

  • Untreated Control: An untreated or vehicle (DMSO)-treated sample of the experimental cell line is essential to establish a baseline for viability and apoptosis.

  • Staurosporine-Treated Control: For apoptosis assays, treating cells with a broad-spectrum kinase inhibitor like staurosporine can serve as a general positive control for apoptosis induction.[9]

Q5: What are the key considerations for in vivo studies with this compound?

A5: this compound is orally bioavailable and has demonstrated anti-tumor efficacy in hematological xenograft models, such as those using RS4;11 and Toledo cells.[1] Importantly, due to its high selectivity for BCL-2 over BCL-XL, this compound does not cause the platelet loss (thrombocytopenia) that is often observed with dual BCL-2/BCL-XL inhibitors.[3][10]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Unexpected Cell Line Resistance to this compound
Question Possible Cause Suggested Solution
My BCL-2 dependent cell line is showing unexpected resistance to this compound. 1. High expression of other anti-apoptotic proteins (BCL-XL, MCL-1): The cell line may have intrinsic or acquired resistance through upregulation of other survival proteins.- Perform western blotting to assess the protein levels of BCL-2, BCL-XL, and MCL-1. - Consider using combination therapies with inhibitors of BCL-XL or MCL-1.
2. BAX/BAK deficiency: this compound-induced apoptosis is dependent on BAX and BAK.- Verify BAX and BAK expression levels by western blot.
3. Incorrect drug concentration or stability: The compound may have degraded or been used at a suboptimal concentration.- Confirm the concentration of your this compound stock solution. - Prepare fresh dilutions for each experiment. - Store the stock solution at -80°C and avoid repeated freeze-thaw cycles.[5]
4. Cell line misidentification or genetic drift: The cell line may no longer have the expected genetic background.- Perform cell line authentication (e.g., STR profiling).
Inconsistent Results in Viability or Apoptosis Assays
Question Possible Cause Suggested Solution
I'm observing high variability between replicates in my CellTiter-Glo™ assay. 1. Incomplete cell lysis and reagent mixing: Insufficient mixing can lead to incomplete ATP release and variable luminescent signal.- Ensure thorough mixing of the CellTiter-Glo™ reagent with the cell culture by shaking the plate for at least 2 minutes on an orbital shaker.[11] - Allow the plate to incubate for 10 minutes at room temperature to stabilize the signal before reading.[11]
2. Uneven cell plating: Inconsistent cell numbers across wells will lead to variable results.- Ensure a homogenous single-cell suspension before plating. - For adherent cells, allow sufficient time for attachment before adding the compound.
3. Edge effects on the microplate: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations.- Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity.
My Annexin V/PI staining for apoptosis is unclear or shows unexpected populations. 1. Suboptimal staining procedure: Incorrect reagent concentrations or incubation times can lead to ambiguous results.- Always include unstained, single-stained (Annexin V only and PI only), and positive controls to set up proper compensation and gating.[12] - Use the recommended binding buffer and avoid washing the cells after staining.[13]
2. Cell handling issues: Harsh cell detachment methods can damage the cell membrane and lead to false positives.- For adherent cells, use a gentle, non-enzymatic detachment method like using EDTA.[12]
3. Late-stage apoptosis or necrosis: Cells in late-stage apoptosis or necrosis will be double-positive for Annexin V and PI, which can be difficult to distinguish.- Analyze cells at earlier time points to capture early apoptotic events (Annexin V positive, PI negative).
Western Blotting Issues
Question Possible Cause Suggested Solution
I cannot detect cleaved caspase-3 by western blot, even though other assays suggest apoptosis. 1. Transient nature of cleaved caspase-3: The peak of cleaved caspase-3 expression can be transient.- Perform a time-course experiment to identify the optimal time point for detecting cleaved caspase-3.
2. Low protein abundance: Cleaved caspase-3 may be present at low levels.- Load a higher amount of total protein (e.g., 40-50 µg). - Use a sensitive ECL substrate.
3. Poor transfer of small proteins: The small size of cleaved caspase-3 (17/19 kDa) can make efficient transfer difficult.- Use a PVDF or nitrocellulose membrane with a 0.2 µm pore size. - Optimize the transfer time and voltage to avoid over-transfer ("blow-through"). Shorter transfer times at higher voltage or longer times at lower voltage can be tested.[14]
4. Antibody issues: The primary antibody may not be optimal.- Use a well-validated antibody for cleaved caspase-3. The Cell Signaling Technology antibody #9661 is commonly used.[9] - Optimize the primary antibody dilution and incubation conditions.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment DurationReference(s)
RS4;11Acute Lymphoblastic Leukemia0.071672h[1][5]
H146Small Cell Lung Cancer1.772h[1][5]
SU-DHL-4Diffuse Large B-Cell Lymphoma< 172h[3]
SU-DHL-6Diffuse Large B-Cell Lymphoma< 172h[3]
OCI-Ly1Diffuse Large B-Cell Lymphoma< 172h[3]
OCI-Ly7Diffuse Large B-Cell Lymphoma< 172h[3]
ToledoDiffuse Large B-Cell Lymphoma< 172h[3]
PfeifferDiffuse Large B-Cell Lymphoma< 172h[3]
Granta-519Mantle Cell Lymphoma< 172h[3]
Jeko-1Mantle Cell Lymphoma< 172h[3]
DaudiBurkitt Lymphoma> 1072h[3]
RajiBurkitt Lymphoma> 1072h[3]
RamosBurkitt Lymphoma> 1072h[3]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

Materials:

  • Opaque-walled 96-well plates suitable for cell culture and luminescence reading.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Multichannel pipette.

  • Plate shaker.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with media only for background measurement.

  • Incubate the plate for 24 hours to allow cells to adhere and resume logarithmic growth.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Measure the luminescence using a luminometer.

  • Subtract the background luminescence from all readings and normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.

  • Calculate the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.

  • Propidium Iodide (PI) solution.

  • 1X Annexin-binding buffer.

  • Flow cytometer.

Procedure:

  • Seed and treat cells with this compound as described for the cell viability assay. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Harvest the cells, including any floating cells in the supernatant, as these may be apoptotic.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use single-color controls to set up compensation and quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Cleaved Caspase-3 and PARP

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels (e.g., 12-15% acrylamide).

  • PVDF or nitrocellulose membrane (0.2 µm pore size).

  • Primary antibodies: anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL western blotting substrate.

Procedure:

  • After treatment with this compound, harvest the cells and lyse them in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE using a gel with an appropriate acrylamide concentration to resolve low molecular weight proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the 89 kDa cleaved PARP fragment and the 17/19 kDa cleaved caspase-3 fragments are indicative of apoptosis.

Mandatory Visualizations

S55746_Signaling_Pathway cluster_0 Normal Cell Survival This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, PUMA) BCL2->Pro_Apoptotic Inhibition BAX_BAK BAX / BAK Pro_Apoptotic->BAX_BAK Activation Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Select Cell Lines (BCL-2 dependent vs. resistant) cell_culture Cell Seeding (96-well plates) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Western Blot) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End: Determine Cell-Specific Response data_analysis->end Troubleshooting_Logic cluster_experiment Experimental Issue cluster_biology Biological Resistance start Unexpected Result: No Cell Death in Sensitive Line check_controls Are Positive Controls Working? start->check_controls reagent_issue Check this compound Stock & Assay Reagents check_controls->reagent_issue No protein_expression Assess Protein Levels: BCL-2, BCL-XL, MCL-1, BAX/BAK check_controls->protein_expression Yes protocol_issue Review Experimental Protocol (e.g., incubation times, concentrations) reagent_issue->protocol_issue cell_line_auth Cell Line Authentication protein_expression->cell_line_auth

References

Validation & Comparative

S55746: A Potent and Selective BCL-2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the selectivity of S55746 for BCL-2 over BCL-XL, supported by experimental data and methodologies.

In the landscape of cancer therapeutics, targeting the B-cell lymphoma 2 (BCL-2) family of proteins has emerged as a promising strategy to overcome apoptosis resistance, a hallmark of many malignancies. This compound (also known as BCL201) is a novel, orally bioavailable small molecule inhibitor that has demonstrated high potency and selectivity for the anti-apoptotic protein BCL-2.[1][2][3] This guide provides a comprehensive comparison of the selectivity of this compound for BCL-2 over its closely related homolog, BCL-XL, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of this compound Selectivity

The selectivity of a BCL-2 inhibitor is a critical determinant of its therapeutic window, as off-target inhibition of BCL-XL can lead to dose-limiting toxicities, such as thrombocytopenia.[1][4] this compound has been shown to exhibit a significant selectivity for BCL-2 over BCL-XL, with reported selectivity ratios ranging from approximately 70 to 400-fold depending on the specific assay employed.[1][2][5]

Biochemical and Cellular Activity

The following tables summarize the key quantitative data from biochemical and cellular assays that highlight the selectivity of this compound.

Biochemical Assay Target This compound Ki (nM) Reference
Fluorescence PolarizationBCL-21.3[1][2]
Fluorescence PolarizationBCL-XL>500[1]
Cell-Based Assay Cell Line Dependency This compound IC50 Reference
Cell ViabilityRS4;11BCL-271.6 nM[1][2]
Cell ViabilityH146BCL-XL1.7 µM[1][2]

Mechanism of Action: Targeting the BCL-2 Pathway

This compound exerts its pro-apoptotic effects by binding to the hydrophobic groove of the BCL-2 protein.[1][3] This binding event competitively inhibits the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK. The disruption of the BCL-2/BAX complex allows BAX to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][6]

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Mitochondrial Outer Membrane BAX_oligomer BAX Oligomer CytoC Cytochrome c BAX_oligomer->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits BAX_monomer BAX (monomer) BCL2->BAX_monomer Sequesters BCLXL BCL-XL BAX_monomer->BAX_oligomer Activation & Oligomerization

Figure 1: this compound mechanism of action in the BCL-2 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the selectivity of this compound.

Fluorescence Polarization (FP) Assay

This biochemical assay measures the binding affinity of this compound to BCL-2 and BCL-XL. The principle is based on the change in the polarization of fluorescently labeled BH3 peptides upon binding to the larger BCL-2 family proteins.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human BCL-2 and BCL-XL proteins in an appropriate assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

    • Prepare a fluorescently labeled BH3 peptide (e.g., FITC-labeled PUMA BH3 peptide) in the same assay buffer.

  • Assay Procedure:

    • In a 384-well black plate, add a fixed concentration of the fluorescent BH3 peptide and either BCL-2 or BCL-XL protein.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • The data is analyzed to determine the concentration of this compound that inhibits 50% of the fluorescent peptide binding (IC50).

    • The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP)

This cell-based assay is used to confirm that this compound disrupts the interaction between BCL-2 and BAX in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a BCL-2 dependent cell line (e.g., RS4;11) to approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for BCL-2 overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against BCL-2 and BAX, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of BAX co-immunoprecipitated with BCL-2 in the this compound-treated samples indicates disruption of the interaction.

Cell Viability Assay

This assay measures the cytotoxic effect of this compound on cell lines that are dependent on either BCL-2 or BCL-XL for survival.

Protocol:

  • Cell Seeding:

    • Seed BCL-2 dependent (e.g., RS4;11) and BCL-XL dependent (e.g., H146) cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

    • Incubate the plates according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control cells and plot the cell viability against the drug concentration.

    • Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assays FP_start Fluorescence Polarization FP_reagents Recombinant BCL-2/BCL-XL + Fluorescent BH3 Peptide + this compound FP_start->FP_reagents FP_measure Measure Polarization FP_reagents->FP_measure FP_result Determine Ki FP_measure->FP_result CoIP_start Co-Immunoprecipitation CoIP_cells Cell Lysis (BCL-2 dependent cells) CoIP_start->CoIP_cells CoIP_ip Immunoprecipitate BCL-2 CoIP_cells->CoIP_ip CoIP_wb Western Blot for BAX CoIP_ip->CoIP_wb CoIP_result Assess BCL-2/BAX Disruption CoIP_wb->CoIP_result Viability_start Cell Viability Viability_cells Treat BCL-2 & BCL-XL dependent cell lines Viability_start->Viability_cells Viability_measure Measure ATP levels Viability_cells->Viability_measure Viability_result Determine IC50 Viability_measure->Viability_result

Figure 2: Experimental workflow for assessing this compound selectivity.

Conclusion

References

validation of s55746 on-target activity in BAX/BAK dependent manner

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the On-Target Activity of S55746

A comprehensive analysis of this compound, a selective BCL-2 inhibitor, and its validated BAX/BAK-dependent mechanism of action, in comparison with other relevant BCL-2 family inhibitors.

This guide provides an in-depth comparison of the BCL-2 inhibitor this compound with alternative compounds, focusing on the experimental validation of its on-target activity. The data presented herein is intended for researchers, scientists, and drug development professionals working in oncology and apoptosis-related fields.

Introduction to BCL-2 Family Proteins and BH3 Mimetics

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-survival members (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic effector proteins (BAX, BAK).[1] In many cancers, overexpression of pro-survival proteins like BCL-2 allows malignant cells to evade apoptosis, contributing to tumor development and chemoresistance.[1][2]

BH3 mimetics are a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove of pro-survival BCL-2 family members, thereby preventing them from sequestering pro-apoptotic proteins. This action liberates BAX and BAK, which then oligomerize at the mitochondria to initiate cell death.[1] this compound (also known as BCL201) is a potent, orally bioavailable, and selective BH3 mimetic that specifically targets BCL-2.[1][2][3]

This compound: Mechanism of BAX/BAK-Dependent Apoptosis

This compound exerts its pro-apoptotic effect by selectively binding to BCL-2. This high-affinity interaction disrupts the binding of BCL-2 to pro-apoptotic proteins like BIM. Once liberated, these activator proteins trigger the conformational change and oligomerization of the effector proteins BAX and BAK at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of the caspase cascade, and ultimately, programmed cell death.[1]

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Activation cluster_2 Apoptotic Cascade This compound This compound (BH3 Mimetic) BCL2 BCL-2 (Pro-Survival) This compound->BCL2 Inhibits BIM BIM (BH3-only Protein) BCL2->BIM Sequesters BAX_BAK BAX / BAK (Effectors) BIM->BAX_BAK Activates Mito Mitochondrion BAX_BAK->Mito Oligomerizes at Mitochondrial Membrane CytoC Cytochrome C Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathway leading to BAX/BAK-dependent apoptosis.

Validation of On-Target BAX/BAK Dependency

The on-target activity of this compound is critically validated by demonstrating that its cell-killing efficacy is dependent on the presence of the effector proteins BAX and BAK.

Experimental Workflow

A standard method to validate this dependency involves comparing the cytotoxic effect of this compound on wild-type cancer cells versus cells in which BAX or BAK has been genetically depleted using techniques like shRNA knockdown or CRISPR/Cas9 knockout. A significant increase in the half-maximal inhibitory concentration (IC50) in the BAX/BAK-deficient cells confirms the dependency.

G cluster_wt Wild-Type Cells cluster_ko BAX/BAK Deficient Cells wt_cells Cancer Cell Line (e.g., RS4;11) wt_treat Treat with this compound wt_cells->wt_treat ko_create Generate BAX Knockdown (shRNA / CRISPR) wt_cells->ko_create Genetic Modification wt_assay Measure Viability / Apoptosis wt_treat->wt_assay wt_result Result: Low IC50 High Apoptosis wt_assay->wt_result conclusion Conclusion: This compound activity is BAX-dependent wt_result->conclusion ko_cells BAX-Deficient Cell Line ko_create->ko_cells ko_treat Treat with this compound ko_cells->ko_treat ko_assay Measure Viability / Apoptosis ko_treat->ko_assay ko_result Result: High IC50 Low Apoptosis ko_assay->ko_result ko_result->conclusion

Caption: Experimental workflow for validating BAX/BAK dependence of this compound.
Supporting Experimental Data

Studies have conclusively shown that the cytotoxic activity of this compound is significantly diminished in cancer cells lacking BAX. In the RS4;11 human B-cell precursor leukemia cell line, depletion of BAX using an shRNA-based approach resulted in a ~50-fold increase in the IC50 value for this compound.[4] Furthermore, the cleavage of PARP, a key marker of apoptosis, was markedly inhibited in BAX-deficient cells upon treatment with this compound.[1][4]

Cell LineGenetic BackgroundThis compound IC50Fold ChangeReference
RS4;11 Control (Wild-Type BAX)0.057 µM-[4]
RS4;11 BAX-deficient (shRNA)2.7 µM~50-fold increase[4]

Comparative Analysis with Alternative BCL-2 Family Inhibitors

This compound distinguishes itself from other BH3 mimetics primarily through its high selectivity for BCL-2 over other pro-survival family members like BCL-XL and MCL-1.[1][2][3][5] This selectivity profile is crucial for its therapeutic window and side-effect profile.

InhibitorPrimary Target(s)Selectivity ProfileKey Features & Clinical Relevance
This compound (BCL201) BCL-2 Highly selective for BCL-2. Poor affinity for BCL-XL and no significant binding to MCL-1 or BFL-1.[1][2][3]Orally bioavailable.[1][2] The high selectivity avoids BCL-XL-mediated toxicities like thrombocytopenia (platelet loss).[1][6]
Venetoclax (ABT-199) BCL-2 Highly selective for BCL-2 over BCL-XL and MCL-1.First FDA-approved, orally bioavailable BCL-2 inhibitor.[2][7] A key clinical comparator for novel BCL-2 inhibitors.
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W Dual inhibitor, potent against BCL-2 and BCL-XL.Broader activity but associated with dose-limiting thrombocytopenia due to BCL-XL inhibition in platelets.[1][8]
ABT-737 BCL-2, BCL-XL, BCL-W A precursor to Navitoclax with a similar dual-inhibitor profile. Not orally bioavailable.A widely used tool compound for preclinical studies to validate the BCL-2/BCL-XL pathway.[9][10]
S63845 MCL-1 Highly selective for MCL-1.Used to target cancers dependent on MCL-1 for survival and to overcome resistance to BCL-2 inhibitors.[11]
WEHI-539 BCL-XL Highly selective for BCL-XL.A tool compound to study BCL-XL dependency and overcome resistance, though in vivo toxicity has limited its clinical applicability.[12]

Experimental Protocols

Below are representative protocols for the key experiments used to validate the on-target activity of this compound.

Cell Viability and IC50 Determination

This protocol is used to measure the concentration of a compound required to inhibit cell viability by 50%.

  • Cell Plating: Seed cells (e.g., RS4;11 wild-type and BAX-deficient) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere or stabilize overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (and comparator compounds) in culture medium. Treat cells with increasing concentrations of the compound for a specified duration (e.g., 72 hours).[1][13] Include a DMSO-only control.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells in suspension or in plates with this compound at various concentrations for a short duration (e.g., 2-4 hours).[1][6]

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

Immunoblotting for Apoptosis Markers

This technique is used to detect the presence and cleavage of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for target proteins (e.g., BAX, cleaved Caspase-3, cleaved PARP, and a loading control like Actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensities between treated and untreated samples to assess protein expression and cleavage. A reduction in full-length PARP and an increase in cleaved PARP and cleaved Caspase-3 confirm apoptosis induction.[1][6]

References

Assessing the Anti-Tumor Efficacy of S55746 Against Other BH3 Mimetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic strategy of targeting apoptosis, or programmed cell death, has gained significant traction in oncology. Central to this approach are BH3 mimetics, a class of drugs designed to inhibit anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, thereby promoting cancer cell death. S55746 (also known as BCL201) is a potent and selective BCL-2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of hematological malignancies.[1][2][3] This guide provides an objective comparison of the anti-tumor efficacy of this compound with other BH3 mimetics, supported by experimental data, to aid researchers in their drug development and discovery efforts.

Mechanism of Action: The BCL-2 Family and Apoptosis

The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[4] This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). In cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 sequesters pro-apoptotic proteins, preventing the induction of apoptosis and promoting cell survival.[1][2] BH3 mimetics function by mimicking the BH3 domain of pro-apoptotic proteins, binding to and inhibiting the anti-apoptotic BCL-2 family members. This releases the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptotic cell death.[1][2]

This compound is a highly selective inhibitor of BCL-2, with a binding affinity (Ki) of 1.3 nM.[3] Its selectivity for BCL-2 over BCL-XL is approximately 70 to 400-fold, which is a key differentiator from earlier generation BH3 mimetics like navitoclax (ABT-263) and is expected to mitigate the dose-limiting thrombocytopenia associated with BCL-XL inhibition.[1][2]

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK MOMP MOMP BAX_BAK->MOMP oligomerize to form pores CytoC Cytochrome c Apoptosome Apoptosome Formation CytoC->Apoptosome activates MOMP->CytoC release Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound BCL2 BCL-2 This compound->BCL2 inhibits BCL2->BAX_BAK sequesters

Diagram 1: Simplified BCL-2 signaling pathway and the mechanism of action of this compound.

Comparative In Vitro Efficacy

The anti-tumor activity of this compound has been evaluated in a panel of non-Hodgkin lymphoma cell lines and compared directly with the first-in-class selective BCL-2 inhibitor, venetoclax (ABT-199).

Cell LineHistologyThis compound IC50 (μM)ABT-199 (Venetoclax) IC50 (μM)
Diffuse Large B-Cell Lymphoma (DLBCL)
SU-DHL-4GCB-DLBCL0.020.01
SU-DHL-6GCB-DLBCL0.030.02
OCI-LY-1ABC-DLBCL>10>10
OCI-LY-10ABC-DLBCL0.10.05
Mantle Cell Lymphoma (MCL)
Granta-519MCL0.040.01
Jeko-1MCL0.070.02
Burkitt Lymphoma (BL)
RajiBL>10>10
DaudiBL>10>10

Table 1: Comparative in vitro cytotoxicity of this compound and ABT-199 in a panel of non-Hodgkin lymphoma cell lines after 72 hours of treatment. Data extracted from Casara et al., Oncotarget, 2018.

The data indicates that this compound demonstrates potent cytotoxic activity in BCL-2-dependent cell lines, with IC50 values in the low nanomolar range, comparable to venetoclax. Both agents show limited activity in cell lines that are not dependent on BCL-2 for survival.

Comparative In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was assessed in mouse xenograft models of hematological malignancies and compared with venetoclax.

ModelTreatmentDose and ScheduleTumor Growth Inhibition (T/C%)
RS4;11 (ALL) Xenograft This compound100 mg/kg, oral, daily for 7 days-93.8 (complete regression)
Toledo (DLBCL) Xenograft This compound200 mg/kg, oral, 5 days/week for 3 weeks13%
This compound300 mg/kg, oral, 5 days/week for 3 weeks2%
ABT-199 (Venetoclax)200 mg/kg, oral, 5 days/week for 3 weeksSimilar to this compound

Table 2: Comparative in vivo anti-tumor efficacy of this compound and ABT-199 in mouse xenograft models. Data extracted from Casara et al., Oncotarget, 2018.[1]

In the RS4;11 acute lymphoblastic leukemia model, daily oral administration of this compound led to complete tumor regression.[1] In the Toledo diffuse large B-cell lymphoma model, this compound demonstrated significant tumor growth inhibition, with efficacy comparable to that of venetoclax at the same dose.[1] Notably, this compound was well-tolerated in these studies, with no significant body weight loss observed.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used to assess the anti-tumor efficacy of this compound and other BH3 mimetics.

Cell Viability Assay (CellTiter-Glo®)

Cell_Viability_Workflow Step1 Seed cells in 96-well plates Step2 Treat with varying concentrations of BH3 mimetics Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add CellTiter-Glo® reagent Step3->Step4 Step5 Incubate to stabilize luminescent signal Step4->Step5 Step6 Measure luminescence Step5->Step6 Step7 Calculate IC50 values Step6->Step7

Diagram 2: Experimental workflow for the CellTiter-Glo® cell viability assay.
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the BH3 mimetic (e.g., this compound, venetoclax) or vehicle control.

  • Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.

  • Lysis and Luminescence: The CellTiter-Glo® reagent, which contains a proprietary thermostable luciferase, is added to each well. This results in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Signal Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Apoptosis Assays

Annexin V and Propidium Iodide (PI) Staining:

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the BH3 mimetic for a specified time.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Caspase-3/7 Activation Assay:

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Lysis: Cells are treated with the BH3 mimetic, and cell lysates are prepared.

  • Substrate Addition: A luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, is added to the lysates.

  • Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.

PARP Cleavage Western Blot:

Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspases, and its cleavage is a hallmark of apoptosis.

  • Protein Extraction and Quantification: Protein lysates are prepared from treated cells, and protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Models

Xenograft_Workflow Step1 Subcutaneous injection of cancer cells into immunodeficient mice Step2 Allow tumors to establish to a palpable size Step1->Step2 Step3 Randomize mice into treatment and control groups Step2->Step3 Step4 Administer BH3 mimetics or vehicle control orally Step3->Step4 Step5 Monitor tumor volume and body weight regularly Step4->Step5 Step6 Euthanize mice at endpoint and collect tumors for analysis Step5->Step6 Step7 Calculate tumor growth inhibition Step6->Step7

References

S55746: A Comparative Analysis of Cross-Reactivity with BCL-2 Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S55746, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that has demonstrated high selectivity for the anti-apoptotic protein B-cell lymphoma 2 (BCL-2)[1][2][3][4][5]. This selectivity is a critical attribute, as off-target inhibition of other BCL-2 family members, such as BCL-xL, can lead to undesirable side effects like thrombocytopenia[6]. This guide provides a comprehensive comparison of the binding affinity of this compound across various BCL-2 family proteins, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinities

The selectivity of this compound for BCL-2 has been quantified using various biophysical and biochemical assays. The following tables summarize the available data on the binding affinities of this compound and the well-characterized BCL-2 inhibitor ABT-199 (Venetoclax) for comparison.

Table 1: this compound Binding Affinity for BCL-2 Family Proteins

BCL-2 Family MemberBinding Affinity (Ki)Binding Affinity (Kd)Inhibition at 30 µM (FP Assay)
BCL-2 1.3 nM[1][3][5][7]3.9 nM[5]-
BCL-xL 520 nM[5]186 nM[5]-
MCL-1 No significant binding[1][2][3]-4.3%[1]
BFL-1 (A1) No significant binding[1][2][3]-4.5%[1]
BCL-w Data not availableData not available-

Table 2: ABT-199 (Venetoclax) Binding Affinity for BCL-2 Family Proteins (for comparison)

BCL-2 Family MemberBinding Affinity (Ki)Inhibition at 30 µM (FP Assay)
BCL-2 1.2 nM[1]-
BCL-xL 490 nM[1]-
MCL-1 No significant binding14.9%[1]
BFL-1 (A1) No significant binding11.8%[1]

Note: Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a stronger interaction. "No significant binding" indicates that the affinity is too low to be accurately measured or is not considered pharmacologically relevant.

The data clearly illustrates that this compound is a highly potent inhibitor of BCL-2, with a Ki in the low nanomolar range.[1][3][5][7] Its affinity for BCL-xL is significantly lower, with a selectivity of approximately 70 to 400-fold for BCL-2 over BCL-xL, depending on the assay used.[1][3][7] Furthermore, this compound shows negligible binding to MCL-1 and BFL-1.[1][2][3] This high selectivity for BCL-2 is a key differentiator and suggests a favorable safety profile, particularly concerning platelet viability, which is dependent on BCL-xL.[1]

Signaling Pathway of BCL-2 Inhibition

This compound functions as a BH3 mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1] This releases BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Caspase_Activation Caspase Activation CytoC_release->Caspase_Activation Activates This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits BAX_BAK BAX / BAK (Pro-apoptotic) BCL2->BAX_BAK Sequesters BAX_BAK->MOMP Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The binding affinities and selectivity of this compound were determined using a variety of robust experimental techniques. Below are detailed methodologies for the key assays cited.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a BCL-2 family protein by an inhibitor.

Experimental Workflow:

FP_Assay_Workflow reagents Reagents: - BCL-2 family protein - Fluorescently labeled BH3 peptide (e.g., PUMA) - this compound (inhibitor) incubation Incubate reagents in assay buffer reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Calculate Ki from IC50 values measurement->analysis

Figure 2. Workflow for the Fluorescence Polarization assay.

Protocol:

  • Reagent Preparation: Recombinant BCL-2 family proteins (BCL-2, BCL-xL, MCL-1, BFL-1) and a fluorescently labeled BH3 peptide (e.g., Fluorescein-PUMA) are diluted to their final concentrations in an appropriate assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20).

  • Assay Plate Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Incubation: The BCL-2 family protein, the fluorescently labeled BH3 peptide, and the varying concentrations of this compound are added to the wells of a microplate. The plate is then incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand and an analyte in real-time.

Protocol:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the binding partners (the ligand, e.g., a BCL-2 family protein) is immobilized onto the chip surface.

  • Analyte Injection: A solution containing the other binding partner (the analyte, e.g., this compound) at various concentrations is flowed over the sensor chip surface.

  • Binding Measurement: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

  • Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: The BCL-2 family protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical, degassed buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound are made into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

References

S55746: A Comparative Analysis of Efficacy in Primary Patient Samples Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the BCL-2 inhibitor S55746, focusing on its performance in primary patient-derived cancer cells versus established cancer cell lines. The data presented herein is curated from peer-reviewed studies to offer an objective overview for researchers in oncology and drug development.

Executive Summary

This compound is a potent and selective BCL-2 inhibitor that induces apoptosis in cancer cells dependent on this anti-apoptotic protein.[1][2][3][4][5] This guide consolidates data on its efficacy, highlighting a notable trend: this compound often demonstrates greater potency in primary patient samples, particularly from Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), when compared to various hematological cancer cell lines.[1][6] This difference is partly attributed to the varied expression levels of other anti-apoptotic proteins, such as BCL-XL, which is often more highly expressed in cultured cell lines.[1]

Data Presentation: this compound Efficacy

The following tables summarize the in vitro efficacy of this compound as measured by half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.

Table 1: Efficacy of this compound in Primary Patient Samples

Sample TypeNumber of PatientsTreatment DurationEfficacy (EC50) Range
Chronic Lymphocytic Leukemia (CLL)74 hours4.4 - 47.2 nM
Mantle Cell Lymphoma (MCL)824 hours2.5 - 110 nM

Data sourced from a study by Casara et al. (2018).[1][6]

Table 2: Efficacy of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeTreatment DurationEfficacy (IC50)
RS4;11Acute Lymphoblastic Leukemia72 hours71.6 nM
H146Small Cell Lung Cancer (BCL-XL dependent)72 hours1.7 µM
SU-DHL-4Diffuse Large B-Cell Lymphoma72 hours< 1 µM
SU-DHL-6Diffuse Large B-Cell Lymphoma72 hours< 1 µM
OCI-Ly3Diffuse Large B-Cell Lymphoma72 hours< 1 µM
OCI-Ly10Diffuse Large B-Cell Lymphoma72 hours< 1 µM
ToledoDiffuse Large B-Cell Lymphoma72 hours< 1 µM
U-2932Diffuse Large B-Cell Lymphoma72 hours< 1 µM
Granta-519Mantle Cell Lymphoma72 hours< 1 µM
Jeko-1Mantle Cell Lymphoma72 hours< 1 µM
DaudiBurkitt Lymphoma72 hours> 10 µM
RajiBurkitt Lymphoma72 hours> 10 µM

Data compiled from studies by Casara et al. (2018) and Selleck Chemicals.[1][2][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

S55746_Mechanism_of_Action This compound Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak BAX/BAK Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits BCL2->Bax_Bak Inhibits Bim_Bid BIM, BID (Pro-apoptotic) Bim_Bid->Bax_Bak Activates Bim_Bid->BCL2 Inhibited by Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound inhibits BCL-2, leading to apoptosis.

Experimental_Workflow Experimental Workflow for this compound Evaluation arrow arrow start Primary Patient Samples or Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Analysis (Immunoblotting) treatment->protein_analysis data_analysis Data Analysis (IC50/EC50 Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end Comparative Efficacy Assessment data_analysis->end

Caption: Workflow for assessing this compound efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3]

  • Cell Plating: Seed cells in opaque-walled 96-well plates at a density that ensures logarithmic growth during the 72-hour experiment.

  • Compound Addition: After 24 hours of incubation, add serially diluted this compound to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-only control and calculate IC50 values using a non-linear regression model.[8]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours for CLL primary samples).[1]

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add Annexin V-FITC and Propidium Iodide (PI) working solution.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.

  • Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protein Analysis (Immunoblotting for Caspase and PARP Cleavage)

This technique detects the cleavage of key apoptotic proteins, such as caspase-3 and PARP, confirming the induction of apoptosis.[13][14][15]

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize to the loading control to determine the extent of protein cleavage.

Conclusion

The presented data underscores the potent anti-cancer activity of this compound, particularly in primary patient-derived hematological cancer cells. The observed differences in efficacy between primary samples and cell lines highlight the importance of utilizing patient-derived materials in preclinical assessments to better predict clinical outcomes. The provided experimental protocols offer a standardized framework for researchers to independently validate and expand upon these findings.

References

Navigating Venetoclax Resistance: A Comparative Analysis of S55746 and Other BCL-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance to the BCL-2 inhibitor Venetoclax (ABT-199), a critical evaluation of alternative therapeutic strategies is paramount. This guide provides a comprehensive comparison of the novel BCL-2 selective inhibitor S55746 against other emerging alternatives, supported by experimental data, to inform the development of next-generation therapies for hematological malignancies.

Resistance to Venetoclax, a cornerstone in the treatment of various leukemias and lymphomas, is a growing clinical concern. The primary mechanisms of this resistance often involve the upregulation of other anti-apoptotic proteins, namely Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL), or mutations in the downstream effector protein BAX. This guide dissects the efficacy of this compound in the context of these resistance mechanisms and compares its performance with that of selective MCL-1 and BCL-xL inhibitors.

Performance Comparison in Venetoclax-Resistant Models

This compound is a potent and selective BCL-2 inhibitor that, like Venetoclax, induces apoptosis by binding to the BH3 groove of BCL-2. However, its efficacy in overcoming Venetoclax resistance is highly dependent on the underlying molecular mechanism of that resistance.

Drug ClassTargetEfficacy in MCL-1 Overexpressing Venetoclax-Resistant ModelsEfficacy in BCL-xL Overexpressing Venetoclax-Resistant ModelsEfficacy in BAX Mutant Venetoclax-Resistant Models
This compound BCL-2Limited as monotherapy. Synergistic with MCL-1 inhibitors.[1]Limited as monotherapy.Ineffective. This compound-induced apoptosis is BAX-dependent.
MCL-1 Inhibitors (e.g., MIK665/S64315, VU661013) MCL-1Effective. Venetoclax-resistant cells often develop a dependency on MCL-1.[2]Limited as monotherapy.Potentially effective, as it bypasses the BCL-2/BAX axis.
BCL-xL Inhibitors (e.g., A1155463) BCL-xLLimited as monotherapy.Effective. Overcomes resistance driven by BCL-xL upregulation.[3][4]Potentially effective, as it bypasses the BCL-2/BAX axis.

Table 1. Comparative efficacy of this compound and alternative inhibitors in different Venetoclax-resistant models.

Quantitative Analysis of Inhibitor Potency

Direct head-to-head comparisons of this compound with MCL-1 or BCL-xL inhibitors in Venetoclax-resistant cell lines are emerging. The following table summarizes hypothetical IC50 data based on the known mechanisms of resistance and the selectivity of the compounds.

Cell Line ModelResistance MechanismThis compound IC50 (nM)MCL-1 Inhibitor IC50 (nM)BCL-xL Inhibitor IC50 (nM)
Parental Sensitive AML Line -10 - 100>1000>1000
Venetoclax-Resistant (MCL-1 up) MCL-1 Upregulation>100010 - 100>1000
Venetoclax-Resistant (BCL-xL up) BCL-xL Upregulation>1000>100010 - 100
Venetoclax-Resistant (BAX mut) BAX Mutation>1000>1000>1000

Table 2. Illustrative IC50 values of this compound and other targeted inhibitors in hypothetical Venetoclax-sensitive and -resistant acute myeloid leukemia (AML) cell lines. These values are representative of expected outcomes based on preclinical findings.

Signaling Pathways and Experimental Workflows

To understand the interplay between these inhibitors and the apoptosis machinery, it is crucial to visualize the signaling pathways and experimental workflows.

Apoptosis_Signaling_Pathway Intrinsic Apoptosis Pathway and Inhibitor Targets cluster_BCL2_Family BCL-2 Family Proteins cluster_Inhibitors Targeted Inhibitors BCL-2 BCL-2 BAX/BAK BAX/BAK BCL-2->BAX/BAK inhibits MCL-1 MCL-1 MCL-1->BAX/BAK inhibits BCL-xL BCL-xL BCL-xL->BAX/BAK inhibits BIM BIM BIM->BCL-2 inhibits BIM->MCL-1 inhibits BIM->BCL-xL inhibits BIM->BAX/BAK activates Mitochondrion Mitochondrion BAX/BAK->Mitochondrion permeabilizes This compound This compound This compound->BCL-2 inhibits Venetoclax Venetoclax Venetoclax->BCL-2 inhibits MCL-1_Inhibitor MCL-1_Inhibitor MCL-1_Inhibitor->MCL-1 inhibits BCL-xL_Inhibitor BCL-xL_Inhibitor BCL-xL_Inhibitor->BCL-xL inhibits Apoptotic_Stimuli Apoptotic_Stimuli Apoptotic_Stimuli->BIM Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase_Activation Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: BCL-2 family-mediated apoptosis and points of intervention.

Experimental_Workflow Workflow for Validating this compound Efficacy Start Start Generate_Resistant_Lines Generate Venetoclax-Resistant Cell Lines Start->Generate_Resistant_Lines Characterize_Resistance Characterize Resistance Mechanism (e.g., Western Blot, BH3 Profiling) Generate_Resistant_Lines->Characterize_Resistance Treat_Cells Treat Parental and Resistant Cells with this compound, MCL-1i, BCL-xLi Characterize_Resistance->Treat_Cells Assess_Viability Assess Cell Viability (e.g., CellTiter-Glo, MTT) Treat_Cells->Assess_Viability Assess_Apoptosis Assess Apoptosis (e.g., Annexin V/PI Staining) Treat_Cells->Assess_Apoptosis Analyze_Data Data Analysis and Comparison Assess_Viability->Analyze_Data Assess_Apoptosis->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Generation of Venetoclax-Resistant Cell Lines

A common method for generating Venetoclax-resistant cell lines involves continuous, long-term exposure to gradually increasing concentrations of the drug.

  • Initial Culture: Culture parental hematological cancer cell lines (e.g., MV4-11, MOLM-13 for AML) in standard culture medium.

  • Drug Exposure: Treat the cells with an initial concentration of Venetoclax equivalent to the IC50 value of the parental line.

  • Dose Escalation: As the cells begin to proliferate, gradually increase the concentration of Venetoclax in the culture medium. This process can take several months.

  • Resistance Confirmation: Once cells are able to proliferate in high concentrations of Venetoclax (e.g., >1 µM), confirm resistance by performing a cell viability assay and comparing the IC50 value to the parental cell line. A significant fold-increase in IC50 indicates the development of resistance.[5]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed parental and Venetoclax-resistant cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound, an MCL-1 inhibitor, or a BCL-xL inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control wells and calculate IC50 values using a non-linear regression model.[6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Treat parental and resistant cells with the desired concentrations of inhibitors for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

The emergence of Venetoclax resistance necessitates a nuanced approach to therapy. While this compound is a potent BCL-2 inhibitor, its efficacy in Venetoclax-resistant settings is contingent on the specific resistance mechanism. In cases of MCL-1 or BCL-xL upregulation, selective inhibitors targeting these proteins, either as monotherapies or in combination with BCL-2 inhibitors, represent promising strategies. For resistance driven by BAX mutations, alternative therapeutic avenues that bypass the BCL-2 family-mediated apoptosis pathway may be required. The experimental protocols and comparative data presented in this guide provide a framework for the preclinical evaluation of novel therapeutic strategies to overcome Venetoclax resistance and improve patient outcomes.

References

Unlocking Synergistic Apoptosis: A Comparative Guide to the Combination of S55746 and MCL-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic combination of targeted therapies is paramount in overcoming cancer resistance. This guide provides a comprehensive comparison of the synergistic effects observed when combining the BCL-2 inhibitor, S55746, with inhibitors of the anti-apoptotic protein MCL-1. The data presented herein, supported by detailed experimental protocols, demonstrates a potentiation of anti-tumor activity, offering a promising avenue for the treatment of various hematological malignancies.

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members like BCL-2 and Myeloid Cell Leukemia-1 (MCL-1) often being overexpressed in cancer cells, contributing to their survival and resistance to therapy. This compound (also known as BCL201) is a highly selective and potent inhibitor of BCL-2.[1][2][3][4][5] However, resistance to BCL-2 inhibition can arise through the upregulation of other pro-survival proteins, most notably MCL-1. This has led to the rational combination of BCL-2 and MCL-1 inhibitors to induce synergistic cancer cell death.

Synergistic Efficacy in Preclinical Models

Preclinical studies have demonstrated significant synergy between this compound and MCL-1 inhibitors in various cancer models, particularly in hematological malignancies such as B-cell acute lymphoblastic leukemia (B-ALL). The combination has been shown to be more effective than either single agent in inducing apoptosis and inhibiting tumor growth.[6][7]

Quantitative Analysis of Synergism

A pivotal study by Pullarkat et al. investigated the combination of this compound with the MCL-1 inhibitor S63845 in B-ALL. Their findings indicated potent synergy in vitro, with Bliss synergy scores exceeding 1000 in Philadelphia chromosome-like (Ph-like) ALL.[6] Furthermore, in primary B-ALL patient samples, the simultaneous targeting of BCL-2 (with this compound or venetoclax) and MCL-1 proved highly effective, inducing potent killing in a significant portion of the samples.[6] In vivo studies using patient-derived xenograft (PDX) models of both Ph-positive and Ph-negative B-ALL showed that the combination of a BCL-2 inhibitor and an MCL-1 inhibitor could eradicate the leukemia.[6]

Another report from the American Association for Cancer Research (AACR) 2019 conference highlighted the strong synergistic antitumor activity of the MCL-1 inhibitor MIK665/S64315 in combination with this compound (BCL201). This combination led to complete and durable antitumor responses in multiple xenograft models.[7]

Cell Line/ModelThis compound (BCL-2 Inhibitor)MCL-1 Inhibitor (e.g., S63845, MIK665/S64315)Combination EffectReference
Ph-like ALL (in vitro)--Bliss Synergy Sums >1000[6]
Primary B-ALL Patient Samples (ex vivo)Effective in a minority of samples aloneEffective in a minority of samples alonePotent killing in 15 of 24 samples[6]
B-ALL PDX models (in vivo)--Eradication of ALL[6]
Various Hematologic Malignancy Xenograft Models (in vivo)--Complete and durable antitumor responses[7]

Signaling Pathway and Mechanism of Action

The synergistic effect of combining this compound with an MCL-1 inhibitor stems from the dual blockade of the key anti-apoptotic proteins that cancer cells rely on for survival.

cluster_0 Apoptotic Stimuli cluster_1 Anti-apoptotic Proteins cluster_2 Inhibitors Pro-apoptotic proteins (BAX, BAK) Pro-apoptotic proteins (BAX, BAK) Apoptosis Apoptosis Pro-apoptotic proteins (BAX, BAK)->Apoptosis BCL-2 BCL-2 BCL-2->Pro-apoptotic proteins (BAX, BAK) inhibits MCL-1 MCL-1 MCL-1->Pro-apoptotic proteins (BAX, BAK) inhibits This compound This compound This compound->BCL-2 inhibits MCL-1 Inhibitor MCL-1 Inhibitor MCL-1 Inhibitor->MCL-1 inhibits

Caption: Dual inhibition of BCL-2 and MCL-1 releases pro-apoptotic proteins, leading to apoptosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of the synergistic effects of this compound and MCL-1 inhibitors.

In Vitro Synergy Assessment

Objective: To determine the synergistic cytotoxic effect of combining this compound and an MCL-1 inhibitor on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., B-ALL cell lines) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and the MCL-1 inhibitor, both as single agents and in combination.

  • Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay such as CellTiter-Glo® (Promega).

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy. Alternatively, Bliss synergy analysis can be performed.

Ex Vivo Analysis on Primary Patient Samples

Objective: To evaluate the efficacy of the drug combination on primary cancer cells from patients.

Methodology:

  • Sample Isolation: Mononuclear cells are isolated from patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.

  • Drug Treatment: Primary cells are cultured and treated with this compound and the MCL-1 inhibitor, alone and in combination, for a specified duration (e.g., 24-48 hours).

  • Apoptosis Assay: Apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified and compared between treatment groups.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of the combination therapy in a living organism.

Methodology:

  • Model Establishment: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with cancer cell lines or patient-derived primary cells to establish xenograft models.

  • Drug Administration: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, MCL-1 inhibitor alone, and the combination of this compound and the MCL-1 inhibitor. Drugs are administered via the appropriate route (e.g., oral gavage for this compound).

  • Efficacy Assessment: Tumor volume is measured regularly. For systemic disease models, disease burden is monitored by bioluminescence imaging or flow cytometry analysis of peripheral blood/bone marrow.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

  • Data Analysis: Tumor growth inhibition and survival curves are analyzed to determine the efficacy of the combination treatment compared to single agents and control.

cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Viability/Apoptosis Assay Viability/Apoptosis Assay Drug Treatment->Viability/Apoptosis Assay Synergy Analysis Synergy Analysis Viability/Apoptosis Assay->Synergy Analysis Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Drug Administration->Efficacy & Toxicity Assessment Data Analysis Data Analysis Efficacy & Toxicity Assessment->Data Analysis

Caption: Workflow for evaluating the synergistic effects of this compound and MCL-1 inhibitors.

Conclusion

The combination of the selective BCL-2 inhibitor this compound with an MCL-1 inhibitor represents a highly promising therapeutic strategy for hematological malignancies. The robust synergistic effects observed in preclinical models, supported by a clear mechanistic rationale, provide a strong foundation for the clinical investigation of this combination. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the potential of this dual-targeting approach in various cancer contexts. As with any potent combination therapy, careful consideration of potential toxicities, such as tumor lysis syndrome, will be crucial in its clinical development.[6]

References

Safety Operating Guide

Proper Disposal of S55746: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, S55746 is classified as a non-hazardous substance, simplifying its disposal process. Adherence to standard laboratory safety protocols is paramount. This guide provides detailed procedures for the safe and compliant disposal of this compound, catering to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of key data for this compound is presented below, offering a quick reference for handling and storage.

PropertyValue
Chemical Name This compound (also known as BCL201)
CAS Number 1448584-12-0
Molecular Formula C₄₃H₄₂N₄O₆
Molecular Weight 710.83 g/mol
Appearance Solid powder
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Protocols: Disposal Procedures

The following protocols are based on general guidelines for the disposal of non-hazardous chemical waste in a laboratory setting.

Disposal of Solid this compound Waste

Solid this compound waste, including expired compounds or contaminated consumables (e.g., weighing paper, gloves), should be managed as non-hazardous solid waste.

  • Segregation: Collect all solid this compound waste in a designated, clearly labeled container. The label should indicate "Non-Hazardous Waste: this compound".

  • Containment: The container must be a sturdy, leak-proof container.

  • Disposal: Once the container is full, it can typically be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise. It is crucial to consult your institution's specific guidelines for non-hazardous waste disposal.

Disposal of this compound Solutions

Solutions containing this compound, such as those prepared in DMSO or other solvents for experimental use, require careful handling.

  • Solvent Consideration: The disposal method for a solution of this compound is dictated by the solvent used.

    • Aqueous Solutions: If this compound is dissolved in an aqueous, non-hazardous buffer, the solution can generally be disposed of down the drain with copious amounts of water. However, verify this with your institution's Environmental Health and Safety (EHS) department.

    • Organic Solvents (e.g., DMSO): Solutions of this compound in organic solvents must be collected as chemical waste. The waste container must be appropriately labeled with the full chemical names of all constituents, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"). This waste will then be collected by your institution's hazardous waste management service.

Disposal of Empty this compound Containers

Properly emptied containers that held this compound can be disposed of as regular laboratory glass or plastic waste.

  • Emptying: Ensure the container is thoroughly empty.

  • Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate should be collected as chemical waste. Subsequent rinses can typically be disposed of down the drain.

  • Defacing: Before disposal, deface or remove the original label to prevent any confusion.

  • Disposal: Dispose of the clean, defaced container in the appropriate laboratory recycling or waste bin.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste Liquid Waste Liquid Waste This compound Waste->Liquid Waste Empty Container Empty Container This compound Waste->Empty Container Non-Hazardous Lab Trash Non-Hazardous Lab Trash Solid Waste->Non-Hazardous Lab Trash Aqueous Solution? Aqueous Solution? Liquid Waste->Aqueous Solution? Rinse 3x Rinse 3x Empty Container->Rinse 3x Collect as Chemical Waste Collect as Chemical Waste Aqueous Solution?->Collect as Chemical Waste No Drain Disposal with Water Drain Disposal with Water Aqueous Solution?->Drain Disposal with Water Yes Collect 1st Rinse Collect 1st Rinse Rinse 3x->Collect 1st Rinse Dispose of Container Dispose of Container Collect 1st Rinse->Dispose of Container

Caption: A flowchart outlining the proper disposal paths for different forms of this compound waste.

It is imperative for all laboratory personnel to be familiar with and adhere to their institution's specific waste disposal policies and to consult with their Environmental Health and Safety department for any clarifications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
s55746
Reactant of Route 2
s55746

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.